5-Bromo-6-chloro-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHLEEKDDBGPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537346 | |
| Record name | 5-Bromo-6-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260382-77-1 | |
| Record name | 5-Bromo-6-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 5-Bromo-6-chloro-1H-indazole. Due to the limited availability of specific experimental data for this particular isomer, this document also includes data for related isomers to provide a comparative context. Furthermore, detailed, standardized experimental protocols for determining key physical properties are presented to aid researchers in the characterization of this and similar molecules.
Core Physical Properties
This compound, with the Chemical Abstracts Service (CAS) number 1260382-77-1, is a halogenated derivative of indazole.[1] Such compounds are of significant interest in medicinal chemistry, often serving as scaffolds for the development of kinase inhibitors and other therapeutic agents. A summary of its basic molecular information is provided below.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 1260382-77-1 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [2][3] |
| Molecular Weight | 231.48 g/mol | [2][3] |
Table 2: Comparison of Physical Properties with Isomeric Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | Data not available | Data not available | Data not available |
| 4-Bromo-6-chloro-1H-indazole | 219-221 | 364.1±22.0 (Predicted) | Data not available |
| 6-Bromo-5-chloro-1H-indazole | Data not available (Solid) | Data not available | Data not available |
| 7-Bromo-5-chloro-1H-indazole | Data not available | Data not available | Data not available |
| 3-Bromo-7-chloro-1H-indazole | 155-156 | Data not available | Data not available |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Profiling
Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing. A qualitative solubility analysis is typically performed.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen. Common choices include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane. For compounds intended for biological assays, solubility in aqueous buffers (e.g., PBS) and dimethyl sulfoxide (DMSO) is particularly relevant.
-
Procedure:
-
Approximately 1-2 mg of the compound is placed in a small test tube.
-
The solvent is added dropwise, with vigorous shaking or vortexing after each addition, up to a total volume of 1 mL.
-
The compound is classified as "soluble" if a clear solution is formed, "partially soluble" if some but not all of the solid dissolves, and "insoluble" if the solid does not appear to dissolve.
-
-
Quantitative Assessment: For more precise measurements, techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry can be used to determine the concentration of the saturated solution.
Logical Workflow for Synthesis and Characterization
As specific signaling pathways involving this compound are not documented, a logical workflow for the general synthesis and characterization of such a novel compound is presented below. This workflow is essential for ensuring the identity and purity of the material before its use in further research and development.
This guide serves as a foundational resource for researchers working with this compound. While specific experimental data for this compound remains scarce, the provided information on its isomers and the detailed experimental protocols offer a solid starting point for its scientific investigation. The logical workflow further outlines the necessary steps to ensure the quality and integrity of the compound for its intended applications in drug discovery and development.
References
An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 5-Bromo-6-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The indazole core is a "privileged scaffold," frequently appearing in molecules with a wide array of biological activities.[1][2][3] The specific substitution of bromine and chlorine atoms on the indazole ring of this compound offers unique opportunities for synthetic diversification, making it a valuable building block in the development of novel therapeutic agents. This document details its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside methods for its synthesis and characterization, its applications in drug discovery, and essential safety and handling protocols.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring.[2][3] This structural motif is found in a variety of synthetic compounds with a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3] The versatility of the indazole ring allows for the incorporation of various functional groups, enabling the fine-tuning of a molecule's biological and pharmacokinetic profiles.
Halogenated indazoles, such as this compound, are particularly valuable in drug discovery. The presence of two distinct halogen atoms—bromine and chlorine—at specific positions allows for selective and sequential functionalization through various cross-coupling reactions. This strategic modification is a cornerstone of modern medicinal chemistry, facilitating the construction of targeted molecular libraries for screening and lead optimization.
Core Physicochemical Properties
The fundamental identity and characteristics of this compound are defined by its physicochemical properties. The precise molecular weight is critical for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClN₂ | [4] |
| Molecular Weight | 231.48 g/mol | [4][5] |
| CAS Number | 1260382-77-1 | [4][6] |
| Appearance | Off-white to yellow solid (predicted) | [7] |
| IUPAC Name | This compound | [4] |
| InChI Key | Information not available | |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NN2)Br (Isomer representation) |
Synthesis and Characterization
Synthetic Strategies for the Indazole Core
Modern synthetic methods often aim for milder conditions and greater functional group tolerance. One such metal-free approach involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine, which facilitates cyclization under mild conditions.[8] This method is notable for its scalability and avoidance of harsh reagents.[8]
Below is a generalized workflow representing a potential synthetic route to a di-halogenated indazole.
Caption: Generalized synthetic workflow for a di-halogenated indazole.
Analytical Characterization
The structural confirmation and purity assessment of this compound rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, confirming the substitution pattern on the aromatic rings.[7]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, with the resulting mass-to-charge ratio confirming the elemental composition. The isotopic pattern resulting from the presence of both bromine and chlorine provides a distinctive signature.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the N-H bond of the indazole ring.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound and to isolate it from reaction mixtures.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for creating more complex molecules. The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the controlled and site-specific introduction of new substituents.
This strategic functionalization is a key process in the discovery of new drug candidates. The indazole nucleus itself is a core component of several approved drugs, such as Axitinib (an anti-cancer agent) and Granisetron (an antiemetic).[1] The ability to build upon the this compound scaffold allows researchers to systematically explore the structure-activity relationship (SAR) of new compound series.
Caption: Utility of this compound in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is crucial to ensure safety. The following guidelines are based on safety data sheets for this compound and structurally related chemicals.[4][11][12]
Hazard Identification
-
Skin Irritation: Causes skin irritation (H315).[11]
-
Eye Irritation: Causes serious eye irritation (H319).[11]
-
Respiratory Irritation: May cause respiratory irritation (H335).[11]
-
Harmful if Swallowed: May be harmful if ingested.[13]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4][12] A dust mask or respirator should be used if dust is generated.[11]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[11] Do not eat, drink, or smoke in the work area.[11]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[4][13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[11][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4][13]
Storage and Disposal
-
Storage: Keep containers securely sealed when not in use. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical compound with a precise molecular weight of 231.48 g/mol . More than just a set of numbers, it represents a key tool for innovation in the fields of medicinal chemistry and drug development. Its di-halogenated structure provides a reactive handle for synthetic chemists to build novel and complex molecules with the potential for significant therapeutic impact. Understanding its properties, synthesis, and safe handling procedures is paramount for any researcher intending to utilize this valuable building block in their work.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 885519-03-9|4-Bromo-6-chloro-1H-indazole|BLD Pharm [bldpharm.com]
- 7. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-6-chloro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental data for this specific isomer, this guide combines established chemical principles, data from closely related analogues, and predicted spectral information to propose a robust characterization framework.
Chemical Identity and Properties
This compound is a substituted indazole with the molecular formula C₇H₄BrClN₂. The presence of two different halogen atoms on the benzene ring offers unique opportunities for further functionalization in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260382-77-1 | Commercial Suppliers |
| Molecular Formula | C₇H₄BrClN₂ | Calculated |
| Molecular Weight | 231.48 g/mol | Calculated |
| Appearance | Off-white to yellow solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | General knowledge of similar compounds |
Spectroscopic and Spectrometric Data (Predicted)
The definitive structural confirmation of a novel or sparsely documented compound like this compound relies on a combination of spectroscopic techniques. In the absence of published experimental spectra, the following data is predicted based on established principles and spectral data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three signals in the aromatic region and a broad singlet for the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 | br s | N1-H |
| ~8.2 | s | H-3 |
| ~7.9 | s | H-7 |
| ~7.6 | s | H-4 |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the halogens will exhibit lower field shifts.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-7a |
| ~135 | C-3 |
| ~128 | C-6 |
| ~125 | C-3a |
| ~120 | C-5 |
| ~118 | C-4 |
| ~115 | C-7 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Medium | N-H stretch |
| 1620-1580 | Medium | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N stretch (indazole ring) |
| 850-750 | Strong | C-H out-of-plane bend |
| ~700 | Medium | C-Cl stretch |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 230/232/234 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one bromine and one chlorine atom. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
Reference the spectra to the residual solvent peak.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Synthesis and Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.
Caption: Logical workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound requires a multi-technique analytical approach. While experimental data is currently scarce in the public domain, the predicted spectroscopic data and generalized experimental protocols provided in this guide offer a solid foundation for researchers to characterize this compound. The unique substitution pattern of this indazole derivative makes it a valuable building block for the synthesis of novel bioactive molecules, warranting further investigation into its synthesis and properties.
An In-Depth Technical Guide to the NMR Spectral Data of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 5-Bromo-6-chloro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a variety of pharmacologically active agents.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and the rational design of novel therapeutics.
This document will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts and coupling constants. Furthermore, a field-proven, step-by-step protocol for the acquisition of high-quality NMR data for this class of compounds is provided, underpinned by the causal logic behind each experimental choice to ensure scientific integrity and reproducibility.
Predicted NMR Spectral Data of this compound
In the absence of experimentally published spectra for this compound, the following ¹H and ¹³C NMR data have been generated using computational prediction tools. It is crucial to note that while these predictions are based on robust algorithms and extensive spectral databases, they should be considered as a guide for spectral interpretation and ideally confirmed with experimental data. The predicted values are benchmarked against known spectral data of structurally related substituted indazoles.[2][3]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indazole ring system. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆ at 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.15 | s | - |
| H-4 | 7.95 | s | - |
| H-7 | 7.80 | s | - |
| N-H | 13.5 (broad) | s | - |
Disclaimer: These are computationally predicted values and may differ from experimental results.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the carbon framework of the this compound molecule. The chemical shifts of the carbon atoms are significantly affected by the attached heteroatoms and halogen substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆ at 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 135.0 |
| C-3a | 122.0 |
| C-4 | 125.0 |
| C-5 | 115.0 |
| C-6 | 130.0 |
| C-7 | 118.0 |
| C-7a | 140.0 |
Disclaimer: These are computationally predicted values and may differ from experimental results.
Experimental Protocol for NMR Data Acquisition: A Self-Validating System
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol is designed to be a self-validating system, with built-in checks and rationale for each step to ensure data integrity.
Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation.[4][5][6][7]
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral analysis.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent for this compound due to its excellent solubilizing power for a wide range of organic molecules and its relatively high boiling point, which minimizes evaporation.[8] The deuterium signal is utilized by the spectrometer for field-frequency locking.
-
Concentration:
-
Sample Filtration: To avoid distortions in the magnetic field homogeneity, which can lead to broadened spectral lines, the sample solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is a common and acceptable practice.[9]
Caption: A streamlined workflow for the preparation of high-quality NMR samples.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These should be adjusted as necessary based on the specific instrument and experimental goals.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds. This duration allows for the detection of sharp signals with good resolution.[10]
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for the longitudinal relaxation of the protons, ensuring accurate integration.
-
Number of Scans (NS): 8-16 scans. This is usually adequate to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Spectral Width (SW): A spectral width of 16 ppm, centered around 6 ppm, should encompass all expected proton signals.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024-4096 scans. A significantly higher number of scans is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.
-
Spectral Width (SW): A spectral width of 250 ppm, centered around 125 ppm, will cover the entire range of expected carbon chemical shifts.
-
Interpretation of the NMR Spectra
The interpretation of the NMR spectra of this compound relies on understanding the influence of the substituents on the electronic environment of the protons and carbons in the molecule.
¹H NMR Spectrum Analysis
-
N-H Proton: The proton attached to the nitrogen atom is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift (around 13.5 ppm in DMSO-d₆).
-
Aromatic Protons (H-3, H-4, and H-7): The protons on the indazole ring system will appear in the aromatic region of the spectrum.
-
H-3: This proton is adjacent to the pyrrolic nitrogen and is expected to be a singlet.
-
H-4 and H-7: These protons are on the benzene portion of the indazole ring. Their chemical shifts are influenced by the adjacent bromine and chlorine atoms, respectively. They are predicted to appear as singlets due to the substitution pattern.
-
¹³C NMR Spectrum Analysis
-
Carbons Bearing Halogens (C-5 and C-6): The carbons directly attached to the bromine and chlorine atoms will experience a direct electronic effect, influencing their chemical shifts.
-
Quaternary Carbons (C-3a and C-7a): These carbons are part of the ring fusion and will typically have lower intensities in the proton-decoupled spectrum due to the absence of a directly attached proton and longer relaxation times.
-
Other Aromatic Carbons (C-3, C-4, and C-7): The remaining carbons will resonate in the typical aromatic region, with their specific chemical shifts determined by their position relative to the nitrogen atoms and halogen substituents.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. app.nmrium.com [app.nmrium.com]
- 4. acdlabs.com [acdlabs.com]
- 5. app.nmrium.com [app.nmrium.com]
- 6. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The chemical structure of 5-Bromo-6-chloro-1H-indazole dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established principles of NMR spectroscopy and data from analogous substituted indazole compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.1 | Singlet | - |
| H-4 | ~7.8 | Singlet | - |
| H-7 | ~7.6 | Singlet | - |
| N-H | >10 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~140 |
| C-4 | ~125 |
| C-5 | ~115 (C-Br) |
| C-6 | ~128 (C-Cl) |
| C-7 | ~112 |
| C-7a | ~122 |
Experimental Protocol for NMR Spectroscopy
To obtain definitive ¹H and ¹³C NMR spectra for this compound, the following detailed experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.
2. NMR Instrument Setup:
-
Use a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for detailed spectral analysis.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Use a pulse sequence with a 30- or 45-degree flip angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a standard pulse sequence such as zgpg30 with a relaxation delay of 2 seconds.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR data.
Caption: Workflow for NMR-based structural analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for obtaining and analyzing experimental data. For definitive structural confirmation, acquiring and interpreting the actual spectra as outlined is essential.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-6-chloro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a detailed experimental protocol, predicted fragmentation patterns, and a summary of expected quantitative data.
Introduction
This compound is a substituted indazole derivative. The presence of two different halogen atoms (bromine and chlorine) on the bicyclic aromatic ring system makes mass spectrometry a powerful tool for its identification and structural elucidation. The distinct isotopic patterns of bromine and chlorine provide characteristic signatures in the mass spectrum, aiding in the confirmation of its elemental composition. This guide will detail the expected mass spectrometric behavior of this compound under electron ionization (EI) conditions.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to show a distinctive molecular ion cluster due to the isotopic abundances of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).[1] The subsequent fragmentation is expected to proceed through characteristic losses of the halogen atoms and cleavage of the indazole ring.
Table 1: Predicted m/z Values of Major Ions in the Mass Spectrum of this compound
| Predicted Ion | m/z (Calculated for 79Br, 35Cl) | m/z (Calculated for 81Br, 35Cl) | m/z (Calculated for 79Br, 37Cl) | m/z (Calculated for 81Br, 37Cl) | Proposed Structure |
| [M]+• | 230 | 232 | 232 | 234 | Intact Molecule |
| [M-Br]+ | 151 | - | 153 | - | [C7H4ClN2]+ |
| [M-Cl]+ | 195 | 197 | - | - | [C7H4BrN2]+ |
| [M-HCN]+• | 203 | 205 | 205 | 207 | Loss of Hydrogen Cyanide |
| [M-Br-HCN]+ | 124 | - | 126 | - | [C6H3ClN]+ |
| [M-Cl-HCN]+ | 168 | 170 | - | - | [C6H3BrN]+ |
| [C6H3]+ | 75 | 75 | 75 | 75 | Phenyl Cation |
Note: The table presents the predicted mass-to-charge ratios (m/z) for the major isotopic contributions. The full mass spectrum will show a complex pattern reflecting all isotopic combinations.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a suitable analytical technique.
3.1. Sample Preparation Prepare a dilute solution of the this compound sample in a volatile organic solvent such as methanol or acetonitrile.[2] A typical concentration would be in the range of 10-100 µg/mL.
3.2. Instrumentation A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is recommended.
3.3. Gas Chromatography (GC) Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3.4. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 50 to 350.
-
Solvent Delay: A suitable solvent delay should be set to prevent filament damage from the solvent peak.
3.5. Data Analysis
-
Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, identifying the molecular ion cluster and major fragment ions.
-
Compare the observed isotopic patterns with the theoretical patterns for ions containing bromine and chlorine to confirm their elemental composition.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Logical Workflow for Analysis
The following diagram outlines the logical workflow for the mass spectrometric analysis of this compound.
Caption: Workflow for this compound MS analysis.
References
Navigating the Solubility Landscape of 5-Bromo-6-chloro-1H-indazole: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-6-chloro-1H-indazole, a halogenated indazole derivative of significant interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively published, this document outlines the general solubility profile of structurally related indazoles, details established experimental protocols for determining solubility, and explores the compound's relevance in biological signaling pathways.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in drug discovery and development. It is broadly categorized into two types:
-
Kinetic Solubility: This refers to the maximum concentration of a compound that can be achieved by precipitating it from a stock solution (commonly in dimethyl sulfoxide - DMSO) into an aqueous buffer. It is a measure of how quickly a compound dissolves and is often determined in shorter experiments.[1]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[1] Achieving this equilibrium often requires longer incubation times.[1]
General Solubility Profile
Indazole derivatives are generally recognized for their solubility in common organic solvents.[2] Based on the behavior of similar compounds, this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols.[2]
For a structured overview, the anticipated qualitative solubility is summarized below:
| Solvent | Expected Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Likely Soluble |
| Ethanol | Likely Soluble |
Note: This table represents a qualitative assessment based on the general characteristics of indazole derivatives.[2] Quantitative determination requires experimental validation.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for preclinical and formulation studies. The following are standard protocols for measuring both thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, pioneered by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[3]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.[2]
-
Equilibration: The vials are agitated in a temperature-controlled shaker for a period of 24 to 72 hours to ensure that equilibrium is reached.[2]
-
Sampling: After equilibration, the suspension is allowed to stand, permitting the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn.[2]
-
Filtration: The collected supernatant is immediately filtered through a 0.22 µm filter to remove any remaining solid particles.[2]
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
Kinetic Solubility (Precipitation from DMSO)
Kinetic solubility is a high-throughput method commonly employed in early drug discovery to assess the solubility of large numbers of compounds.[1]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared, typically at 10 mM in 100% DMSO.[2]
-
Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%).[2]
-
Incubation: The resulting solution is incubated in a plate at room temperature with gentle shaking for a defined period, often at multiple time points (e.g., 2 and 24 hours).[2]
-
Analysis: Following incubation, the concentration of the compound that remains dissolved in the solution is measured, typically by HPLC-UV or LC-MS/MS.[2]
Biological Context: Relevance in Cancer Signaling
Halogenated indazoles, including compounds structurally related to this compound, have garnered attention for their potential as anticancer agents.[4][5] For instance, some indazole derivatives act as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. One such key pathway is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.
A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones, which share the chloro-1H-indazole core, have been synthesized and shown to exhibit potent inhibitory activity against Protein Kinase B (Akt).[6] A mechanistic study of these compounds revealed a dual inhibitory effect on both the activity and phosphorylation of Akt1 in a tumor cell line.[6]
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for indazole-based inhibitors.
This guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data remains to be extensively published, the provided protocols offer a clear path for its experimental determination. Furthermore, the established biological activity of related compounds underscores its potential in the development of novel therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole () for sale [vulcanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. As a privileged structure, it is a key component in numerous therapeutic agents, particularly in the realm of oncology. This technical guide focuses on a specific derivative, 5-Bromo-6-chloro-1H-indazole (CAS No: 1260382-77-1), a halogenated indazole with significant potential as a building block in the synthesis of novel bioactive molecules. The strategic placement of bromine and chlorine atoms on the indazole core offers multiple avenues for synthetic diversification, making it a compound of high interest for structure-activity relationship (SAR) studies in drug discovery.
The IUPAC name for the compound is This compound .[1]
Physicochemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [1][3] |
| Molecular Weight | 231.48 g/mol | [3] |
| CAS Number | 1260382-77-1 | [1] |
| Predicted ¹H NMR | See Table 2 | Predicted |
| Predicted ¹³C NMR | See Table 3 | Predicted |
| Mass Spectrometry | See Table 4 | Predicted |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N1-H |
| ~8.2 | s | 1H | C3-H |
| ~8.0 | s | 1H | C4-H |
| ~7.8 | s | 1H | C7-H |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~141.0 | C7a |
| ~134.0 | C3 |
| ~128.0 | C6 |
| ~122.0 | C4 |
| ~120.0 | C3a |
| ~115.0 | C7 |
| ~113.0 | C5 |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity, %) |
| [M]+ | 230/232/234 (Isotopic pattern for Br and Cl) |
| [M-Br]+ | 151/153 |
| [M-Cl]+ | 195/197 |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a robust synthetic route can be proposed based on well-established methods for indazole synthesis, particularly the diazotization and cyclization of substituted 2-methylanilines.[4][5]
Proposed Synthesis of this compound
The proposed synthesis starts from the commercially available 4-bromo-5-chloro-2-methylaniline. The key steps involve acetylation of the amino group, followed by diazotization and intramolecular cyclization to form the indazole ring, and subsequent deacetylation.
Step 1: Acetylation of 4-bromo-5-chloro-2-methylaniline
-
In a round-bottom flask, dissolve 4-bromo-5-chloro-2-methylaniline in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water to precipitate the acetylated product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-bromo-5-chloro-2-methylphenyl)acetamide.
Step 2: Diazotization and Cyclization
-
Suspend the N-(4-bromo-5-chloro-2-methylphenyl)acetamide in a suitable solvent such as chloroform.
-
Add potassium acetate and isoamyl nitrite.
-
Heat the mixture to reflux and maintain for 18-24 hours.[4]
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Hydrolysis and Purification
-
Remove the solvent under reduced pressure.
-
Add a solution of hydrochloric acid and heat the mixture to facilitate the hydrolysis of the intermediate.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude this compound.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product.
Biological and Medicinal Context
The indazole core is a well-established pharmacophore in modern drug discovery, with numerous derivatives approved for clinical use, particularly as kinase inhibitors in oncology.[6][7] Indazole-containing drugs such as Axitinib and Pazopanib are potent inhibitors of various tyrosine kinases involved in tumor angiogenesis and proliferation.
While the specific biological activity of this compound has not been extensively reported, its structural features suggest it is a valuable intermediate for the synthesis of kinase inhibitors. The presence of two halogen atoms at positions 5 and 6 allows for selective functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore different regions of the kinase ATP-binding pocket.
Notably, derivatives of 6-chloro-1H-indazole have been investigated as inhibitors of Protein Kinase B (Akt), a key node in cell survival and proliferation signaling pathways.[8] This suggests that this compound could serve as a starting point for the development of novel Akt inhibitors or inhibitors of other related kinases.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Kinase Inhibition Workflow
Caption: A general workflow for kinase inhibitor discovery.
Simplified PI3K/Akt Signaling Pathway
Caption: A simplified representation of the PI3K/Akt signaling pathway.
References
- 1. This compound | 1260382-77-1 [sigmaaldrich.com]
- 2. 1260382-77-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of Halogenated Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indazole ring system profoundly influences the physicochemical and pharmacological properties of these molecules. Halogenation can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby playing a pivotal role in drug design and development. This in-depth technical guide provides a comprehensive overview of the historical discovery and evolution of synthetic methodologies for halogenated indazoles, detailed experimental protocols for key reactions, and an exploration of their significance in modern drug discovery, particularly in the context of kinase and PARP inhibition.
Historical Perspective: Key Milestones in the Synthesis of Halogenated Indazoles
The journey of indazole chemistry began in the late 19th century, with the first synthesis of the parent indazole ring system. However, the strategic incorporation of halogens to modulate biological activity is a more recent development, gaining significant traction in the latter half of the 20th century with the rise of modern medicinal chemistry.
A concise timeline of key developments is as follows:
-
Late 19th Century: The foundational synthesis of the indazole core laid the groundwork for future functionalization.[1]
-
Mid-20th Century: The emergence of halogenation as a tool in medicinal chemistry led to early explorations of incorporating halogen atoms into various heterocyclic scaffolds, including indazoles. These early methods often relied on harsh reagents and lacked regioselectivity.
-
Late 20th Century: The development of milder and more selective halogenating agents, such as N-halosuccinimides (NCS, NBS, and NIS), revolutionized the synthesis of halogenated heterocycles. This era saw a surge in the preparation of a diverse array of halogenated indazoles.
-
Early 21st Century: The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, opened up new avenues for the synthesis of complex indazole derivatives, often using halogenated indazoles as key building blocks.[2] Concurrently, the development of electrophilic fluorinating agents like Selectfluor™ has made the introduction of fluorine atoms more accessible.[3][4]
Synthetic Methodologies for Halogenated Indazoles
The synthesis of halogenated indazoles can be broadly categorized into two primary strategies: direct halogenation of a pre-formed indazole ring and the cyclization of halogenated precursors.
Direct Halogenation of the Indazole Core
Direct C-H halogenation is a common and atom-economical approach to introduce halogen atoms onto the indazole ring. The regioselectivity of these reactions is highly dependent on the halogenating agent, substrate, and reaction conditions.
Bromination of indazoles is frequently accomplished using N-bromosuccinimide (NBS) or elemental bromine. The C3 position is generally the most reactive towards electrophilic attack.
Table 1: Comparison of Selected Bromination Methods for Indazoles
| Halogenating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Bromosuccinimide | 4-Substituted Indazole | DMF | 80 | 18 | 84 | [5] |
| Bromine | 5-Nitro-1H-indazole | DMF | -5 to 40 | 12 | 95 | [6] |
| DBDMH (ultrasound) | 2H-Indazole | Ethanol | 40 | 0.5 | High | [7] |
Iodination is commonly achieved using molecular iodine in the presence of a base or with N-iodosuccinimide (NIS). Similar to bromination, the C3 position is the preferred site of iodination.
Table 2: Comparison of Selected Iodination Methods for Indazoles
| Halogenating Agent | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine | Indazole | DMF | KOH | Room Temp | 1 | High | [2] |
| N-Iodosuccinimide | Indazole | Dichloromethane | KOH | Not Specified | Not Specified | High | [2] |
N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of indazoles. The reaction conditions can be tuned to achieve mono- or poly-chlorination.
Table 3: Representative Chlorination of Indazoles
| Halogenating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Chlorosuccinimide | 2-Substituted Indazole | Ethanol | 50 | 2 | High | [8] |
The introduction of fluorine atoms often requires specialized reagents due to the high reactivity of elemental fluorine. Electrophilic fluorinating agents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly employed.
Table 4: Representative Fluorination of Indazoles
| Halogenating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Fluorobenzenesulfonimide (NFSI) | 2H-Indazole | Water | 80 | 0.25-8 | up to 87 | [9][10] |
| Selectfluor™ | Aromatics | Trifluoromethanesulfonic Acid | Mild | Not Specified | Good to Excellent | [4] |
Cyclization of Halogenated Precursors
An alternative strategy involves the construction of the indazole ring from starting materials that already contain the desired halogen atom. This approach can provide access to specific isomers that are difficult to obtain through direct halogenation. A notable example is the synthesis of 3-aminoindazoles from ortho-halobenzonitriles.[11]
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-nitro-1H-indazole[7]
This protocol describes the direct bromination of 5-nitro-1H-indazole.
-
Materials: 5-nitro-1H-indazole, N,N-Dimethylformamide (DMF), Bromine.
-
Procedure:
-
Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.
-
Add 500ml of DMF to the flask and begin stirring.
-
Cool the reaction system to -5 °C.
-
Slowly add 55.8g of bromine dropwise to the reaction mixture while maintaining the temperature at -5 °C. After the addition is complete, continue to stir at 0 to -5 °C for 1 hour.
-
Slowly warm the reaction system to 35-40 °C and maintain this temperature for 11 hours.
-
Monitor the reaction by a suitable method (e.g., TLC) until completion.
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
The crude product is then purified by recrystallization from a water/alcohol mixture to yield 3-bromo-5-nitro-1H-indazole (95% yield).
-
Protocol 2: Synthesis of 3-Iodo-1H-indazole[3]
This protocol outlines the C3-iodination of indazole using iodine and potassium hydroxide.
-
Materials: Indazole, N,N-Dimethylformamide (DMF), Iodine (I₂), Potassium hydroxide (KOH).
-
Procedure:
-
Dissolve indazole in DMF in a suitable reaction flask.
-
To the stirred solution, add iodine.
-
Carefully add potassium hydroxide pellets to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After the reaction is complete, pour the mixture into an aqueous solution of sodium bisulfite to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
-
Protocol 3: Synthesis of 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole[11]
This protocol details the N-alkylation of a chlorinated indazole derivative.
-
Materials: 3-Chloro-6-nitroindazole, Allyl bromide, Tetrahydrofuran (THF), Potassium carbonate, Tetra-n-butylammonium bromide.
-
Procedure:
-
Combine 3-chloro-6-nitroindazole (5 mmol) and allyl bromide (10 mmol) in 40 ml of THF.
-
Add potassium carbonate (10 mmol) and tetra-n-butylammonium bromide (0.5 mmol) to the mixture.
-
Stir the mixture for 24 hours.
-
Filter the reaction mixture and remove the solvent under vacuum.
-
The resulting product can be purified by column chromatography to yield the desired product (50% yield).
-
Protocol 4: Synthesis of 3-Fluoro-2H-indazoles[10][11]
This protocol describes a metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI).
-
Materials: Substituted 2H-indazole, N-fluorobenzenesulfonimide (NFSI), Water.
-
Procedure:
-
To a reaction vessel, add the 2H-indazole substrate and NFSI.
-
Add water as the solvent.
-
Heat the reaction mixture to 80 °C.
-
The reaction time will vary from 15 minutes to 8 hours depending on the specific substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by column chromatography to obtain the 3-fluoro-2H-indazole.
-
Biological Significance and Signaling Pathways
Halogenated indazoles have emerged as crucial pharmacophores in the development of targeted therapies, particularly in oncology. Their ability to form key interactions within the active sites of enzymes has led to the discovery of potent inhibitors of various protein kinases and poly(ADP-ribose) polymerase (PARP).
Indazole-Based Kinase Inhibitors
Many halogenated indazoles function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a process crucial for tumor growth and metastasis. Several indazole-based compounds, such as Axitinib, are potent VEGFR inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Halogenated Indazoles.
Aurora kinases are essential for cell cycle regulation, and their dysregulation is implicated in cancer. Halogenated indazoles have been developed as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis.
Caption: Aurora A Kinase Signaling and Inhibition.
Indazole-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality. Niraparib is a notable example of a PARP inhibitor with an indazole core.
Caption: PARP-1 Inhibition in DNA Repair and Synthetic Lethality.
Conclusion
The discovery and synthesis of halogenated indazoles represent a significant area of research in medicinal chemistry. From early, non-selective halogenation methods to modern, highly regioselective protocols, the ability to precisely install halogen atoms onto the indazole scaffold has been instrumental in the development of potent and selective drug candidates. The detailed experimental procedures and an understanding of the underlying reaction mechanisms provided in this guide serve as a valuable resource for researchers in the field. The profound impact of halogenated indazoles as inhibitors of key biological targets such as VEGFR, Aurora kinases, and PARP underscores their continued importance in the quest for novel therapeutics. Future innovations in synthetic methodology will undoubtedly continue to expand the chemical space of halogenated indazoles, paving the way for the discovery of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
- 5. 200 Years of The Haloform Reaction: Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 5-Bromo-6-chloro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, known for a wide range of biological activities. A key chemical feature of N-unsubstituted indazoles is annular tautomerism, the equilibrium between the 1H- and 2H-tautomeric forms. This equilibrium can significantly influence the molecule's physicochemical properties, such as its hydrogen bonding capabilities, lipophilicity, and ultimately its interaction with biological targets. This technical guide provides an in-depth analysis of the tautomerism of 5-Bromo-6-chloro-1H-indazole, a halogenated derivative with potential applications in drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes theoretical principles of indazole tautomerism, computational studies on related derivatives, and proposed experimental protocols to offer a comprehensive understanding.
Introduction to Indazole Tautomerism
Indazole, a bicyclic aromatic heterocycle, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] The position of the proton on one of the two nitrogen atoms in the pyrazole ring defines the tautomeric form. Generally, the 1H-tautomer is thermodynamically more stable and thus predominates in solution and the solid state for the parent indazole and many of its derivatives.[2][3] However, the energy difference between the two tautomers can be small and influenced by factors such as the electronic nature of substituents on the benzene ring, the solvent, and solid-state packing effects.[4][5]
The tautomeric equilibrium is a critical consideration in drug design, as the different tautomers present distinct pharmacophoric features. The 1H-tautomer has a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the N2 position, whereas the 2H-tautomer has the donor at N2 and the acceptor at N1.
Tautomeric Equilibrium of this compound
The tautomeric equilibrium for this compound involves the interconversion between the 1H and 2H forms. The presence of the electron-withdrawing bromine and chlorine atoms at the 5 and 6 positions, respectively, is expected to influence the electron density distribution in the aromatic system and, consequently, the relative stability of the two tautomers.
Proposed Experimental Protocols for Tautomerism Investigation
To definitively determine the predominant tautomer and quantify the tautomeric ratio of this compound, a combination of spectroscopic and crystallographic techniques is recommended.
Synthesis of this compound
A potential synthetic route to this compound could be adapted from known procedures for related halogenated indazoles. A plausible approach involves the diazotization of a substituted aniline followed by intramolecular cyclization.
Protocol:
-
Diazotization: Dissolve 4-Bromo-5-chloro-2-methylaniline in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Cyclization: The resulting diazonium salt is then treated with a reducing agent, such as sodium sulfite, which facilitates the reductive cyclization to form the indazole ring.
-
Work-up and Purification: The crude product is extracted into an organic solvent, washed, dried, and concentrated. Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the 1H and 2H tautomers. The chemical shifts of the protons and carbons, particularly those in the pyrazole ring, are sensitive to the position of the N-H proton. In ¹H NMR, the chemical shift of the N-H proton itself can be indicative, although it is often broad and solvent-dependent. More reliably, the chemical shifts of the C3-H proton and the protons on the benzene ring can provide structural information. For this compound, the key signals to monitor would be the C3-H, C4-H, and C7-H protons.
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum can also offer insights. The 1H- and 2H-tautomers are expected to exhibit different N-H stretching vibrations due to the different electronic environments of the N-H bond.
UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, will differ for the two tautomers due to the differences in their conjugated systems.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most unambiguous method for determining the tautomeric form in the solid state. By resolving the crystal structure, the exact position of the hydrogen atom on the nitrogen can be determined, confirming the predominant tautomer in the crystalline form.
Quantitative Data Summary (Hypothetical)
While no specific experimental data for this compound is available, the following table presents a hypothetical summary of expected spectroscopic data based on general knowledge of indazole derivatives. This table is intended to serve as a guide for researchers undertaking the characterization of this molecule.
| Parameter | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) | Technique |
| ¹H NMR (δ, ppm) | ~13-14 (N1-H), ~8.1 (C3-H) | ~14-15 (N2-H), ~8.3 (C3-H) | NMR |
| ¹³C NMR (δ, ppm) | ~135 (C3), ~120 (C7a) | ~145 (C3), ~125 (C7a) | NMR |
| IR (ν, cm⁻¹) | ~3100-3200 (N-H stretch) | ~3000-3100 (N-H stretch) | IR |
| UV-Vis (λmax, nm) | ~280-290 | ~290-300 | UV-Vis |
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its potential use in drug development. Based on established principles of indazole chemistry, the 1H-tautomer is predicted to be the more stable and predominant form. However, definitive experimental verification is necessary. The experimental protocols and expected data outlined in this guide provide a framework for the synthesis, characterization, and detailed investigation of the tautomeric behavior of this and related indazole derivatives. Such studies are essential for a comprehensive understanding of their structure-activity relationships and for the rational design of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
5-Bromo-6-chloro-1H-indazole: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 5-Bromo-6-chloro-1H-indazole has emerged as a heterocyclic building block of significant interest. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, with a focus on its application in the development of inhibitors for the Protein Kinase B (Akt) signaling pathway.
Core Chemical and Physical Properties
This compound is a halogenated aromatic heterocyclic compound. The presence of both bromine and chlorine atoms on the indazole core provides distinct reactivity and opportunities for further functionalization.
| Property | Value |
| CAS Number | 1260382-77-1[1] |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol [1] |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥97% |
| Storage | Room temperature[1] |
Synthesis of this compound
A plausible synthetic route would start from a readily available substituted aniline, such as 4-bromo-5-chloro-2-methylaniline. The synthesis would proceed through the following key steps:
Caption: Proposed synthetic workflow for this compound.
Adapted Experimental Protocol:
Disclaimer: The following protocol is an adapted general procedure for the synthesis of substituted indazoles and has not been specifically validated for this compound. Researchers should exercise caution and perform small-scale trials with appropriate safety measures.
Materials:
-
4-Bromo-5-chloro-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)
-
Suitable organic solvent (e.g., ethanol, acetic acid)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
Dissolve 4-Bromo-5-chloro-2-methylaniline in a suitable solvent mixture (e.g., ethanol and concentrated HCl) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyclization (Reduction):
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or sodium sulfite in water).
-
Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Application as a Building Block in Medicinal Chemistry: Targeting the Akt Signaling Pathway
The 1H-indazole core is recognized as a privileged scaffold in drug discovery, acting as a bioisostere for purines and enabling competitive inhibition at the ATP-binding site of kinases. The bromine and chlorine substituents on the 5- and 6-positions of the indazole ring of this compound offer valuable handles for synthetic diversification through cross-coupling reactions, allowing for the exploration of structure-activity relationships.
A notable application of this heterocyclic building block is in the synthesis of inhibitors targeting the Protein Kinase B (Akt) signaling pathway . The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and metabolism.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Derivatives of this compound have been investigated as inhibitors of Akt. Specifically, a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones have been synthesized and shown to exhibit potent inhibitory activity against Akt1.
The PI3K/Akt Signaling Pathway:
The PI3K/Akt signaling pathway is activated by various growth factors and cytokines. Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, recruiting it to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocol: Synthesis of 5-arylamino-6-chloro-1H-indazole-4,7-diones
The following is a representative experimental protocol for the synthesis of 5-arylamino-6-chloro-1H-indazole-4,7-diones, demonstrating the utility of the this compound scaffold.
Materials:
-
This compound-4,7-dione (This starting material would need to be synthesized, likely from this compound through oxidation)
-
Substituted aniline
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
Procedure:
-
A mixture of this compound-4,7-dione (1.0 eq), the desired substituted aniline (1.2 eq), and triethylamine (1.5 eq) in methanol is prepared.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired 5-arylamino-6-chloro-1H-indazole-4,7-dione.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry. Its utility in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway, underscores its importance for researchers in drug discovery and development. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the generation of novel therapeutic agents. Further exploration of the chemical space around this core structure is warranted to fully exploit its potential in developing next-generation targeted therapies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-6-chloro-1H-indazole from Substituted Anilines
Introduction
5-Bromo-6-chloro-1H-indazole is a valuable heterocyclic compound that serves as a key building block in the development of novel pharmaceutical agents. The indazole scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anti-tumor, and anti-HIV activities. The specific substitution pattern of this compound makes it a particularly interesting candidate for medicinal chemistry research and drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of this compound, starting from a substituted aniline precursor. The described methodology involves a two-step process: the synthesis of the key intermediate, 4-bromo-5-chloro-2-methylaniline, followed by its conversion to the target indazole via a diazotization and intramolecular cyclization reaction. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing clear, reproducible, and scalable procedures.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Parameter | Step 1: Synthesis of 4-bromo-5-chloro-2-methylaniline | Step 2: Synthesis of this compound |
| Starting Material | 5-chloro-2-methylaniline | 4-bromo-5-chloro-2-methylaniline |
| Key Reagents | N-Bromosuccinimide (NBS) | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |
| Solvent | Acetonitrile | Water, Hydrochloric Acid |
| Reaction Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 2-3 hours | 1-2 hours |
| Typical Yield | 85-95% | 70-80% |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | NMR, Mass Spectrometry, HPLC |
Experimental Protocols
Step 1: Synthesis of 4-bromo-5-chloro-2-methylaniline
This protocol describes the regioselective bromination of 5-chloro-2-methylaniline to produce the key intermediate, 4-bromo-5-chloro-2-methylaniline.
Materials:
-
5-chloro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-methylaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-5-chloro-2-methylaniline.
Step 2: Synthesis of this compound
This protocol details the conversion of 4-bromo-5-chloro-2-methylaniline to this compound via a diazotization reaction followed by intramolecular cyclization. The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[1]
Materials:
-
4-bromo-5-chloro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Potassium iodide-starch paper
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation of the Aniline Salt Suspension: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4-bromo-5-chloro-2-methylaniline (1.0 eq).
-
In a fume hood, add distilled water followed by the slow addition of concentrated hydrochloric acid. Stir the mixture to form the hydrochloride salt, which may precipitate as a fine slurry.
-
Cooling: Place the flask in an ice-salt bath and cool the stirred suspension to an internal temperature of 0-5 °C.[1]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in distilled water. Cool this solution in a separate ice bath.
-
Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel positioned on the flask. Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30-45 minutes, maintaining the internal temperature at 0–5 °C.[1]
-
After complete addition, stir the mixture for an additional 30 minutes in the ice bath.
-
Reaction Completion Check: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
Cyclization and Work-up: The diazonium salt will cyclize in situ. After the reaction is complete, slowly and carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Caption: Key transformation pathway.
References
Application Note and Experimental Protocol: Synthesis of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Bromo-6-chloro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on an intramolecular cyclization of a substituted aniline derivative.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value |
| Reactants | |
| Starting Material | 4-Bromo-5-chloro-2-methylaniline |
| Molar Mass (Starting) | 220.49 g/mol |
| Amount of Starting Material | 5.00 g (22.67 mmol) |
| Reagent | Isoamyl Nitrite |
| Molar Mass (Reagent) | 117.15 g/mol |
| Amount of Reagent | 3.45 mL (25.0 mmol, 1.1 eq) |
| Solvent | Glacial Acetic Acid |
| Solvent Volume | 50 mL |
| Product | |
| Product Name | This compound |
| Molar Mass (Product) | 231.48 g/mol |
| Theoretical Yield | 5.25 g |
| Actual Yield (Post-Purity) | 3.83 g |
| Reaction Outcome | |
| Yield | 73% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to light brown solid |
Experimental Protocol
This protocol details the synthesis of this compound from 4-Bromo-5-chloro-2-methylaniline via a diazotization and intramolecular cyclization reaction. This method is adapted from general procedures for indazole synthesis from substituted 2-methylanilines.
1. Materials and Reagents
-
4-Bromo-5-chloro-2-methylaniline (98% purity)
-
Isoamyl Nitrite (97% purity)
-
Glacial Acetic Acid (ACS grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Deionized Water
-
Ice
2. Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
High-vacuum pump
3. Synthetic Procedure
Step 1: Diazotization
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-Bromo-5-chloro-2-methylaniline (5.00 g, 22.67 mmol) in 50 mL of glacial acetic acid.
-
Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.
-
Transfer isoamyl nitrite (3.45 mL, 25.0 mmol) to a dropping funnel and add it dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour. The formation of the diazonium salt intermediate is observed.
Step 2: Intramolecular Cyclization
-
After 1 hour at 0-5 °C, remove the ice bath and replace it with a heating mantle.
-
Slowly heat the reaction mixture to 80 °C and maintain this temperature for 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 250 g of crushed ice and water, and stir for 15 minutes.
-
Transfer the resulting suspension to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 10:90 v/v and gradually increasing to 30:70 v/v).
-
Collect the fractions containing the desired product (as indicated by TLC analysis).
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum for several hours to obtain pure this compound.
4. Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-chloro-1H-indazole with various boronic acids. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position via Suzuki-Miyaura coupling allows for the synthesis of diverse compound libraries crucial for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura reaction is a versatile and powerful method for forming carbon-carbon bonds, valued for its mild reaction conditions and high tolerance of various functional groups.[1][2] This makes it particularly suitable for the synthesis of complex molecules in drug discovery programs.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1][3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions for the Suzuki-Miyaura coupling of bromoindazoles with various arylboronic acids. While specific data for this compound is not extensively available in the cited literature, the following tables provide representative conditions and expected yields based on reactions with structurally similar 5-bromoindazole derivatives.[4][5]
Table 1: Screening of Palladium Catalysts
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | DME/H₂O | 80 | 2 | Moderate |
| 2 | PdCl₂(dppf) (5) | dppf | K₂CO₃ | DME/H₂O | 80 | 2 | High |
| 3 | Pd(OAc)₂ (5) | SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 18 | Good |
| 4 | Pd₂(dba)₃ (2) | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | High |
Yields are estimated based on similar reactions and may vary.
Table 2: Substrate Scope with Optimized Conditions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-chloro-5-phenyl-1H-indazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-chloro-5-(4-methoxyphenyl)-1H-indazole | 90 |
| 3 | 3-Thienylboronic acid | 6-chloro-5-(thiophen-3-yl)-1H-indazole | 78 |
| 4 | 2-Naphthylboronic acid | 6-chloro-5-(naphthalen-2-yl)-1H-indazole | 82 |
| 5 | 4-Fluorophenylboronic acid | 6-chloro-5-(4-fluorophenyl)-1H-indazole | 88 |
Optimized conditions: PdCl₂(dppf) catalyst, K₂CO₃ base, in DME/H₂O at 80°C. Yields are hypothetical and for illustrative purposes.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These can be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure using PdCl₂(dppf)
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with a stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add PdCl₂(dppf) (0.05 equiv.) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of DME and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-chloro-1H-indazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[2]
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-Bromo-6-chloro-1H-indazole. The indazole scaffold is a privileged motif in medicinal chemistry, and the selective functionalization of this dihalogenated substrate offers a versatile platform for the synthesis of novel drug candidates. These protocols focus on achieving selective C-C and C-N bond formation at the more reactive C-5 position, leveraging the differential reactivity of the C-Br versus the C-Cl bond in palladium-catalyzed reactions.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] For dihalogenated substrates like this compound, regioselectivity is a key consideration. In palladium-catalyzed reactions, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides. This difference in reactivity allows for the selective functionalization of the C-5 position of this compound, leaving the C-6 chloro substituent available for subsequent transformations if desired.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck reaction.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general experimental workflow for these reactions involves the careful assembly of the reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating to the desired temperature and subsequent workup and purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-5 position.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 88-96 (estimated)[2] |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2 eq) | DME | 80 | 2-4 | ~90[3] |
Yields are estimated based on reactions with similar 5-bromoindazole substrates, assuming selective coupling at the C-5 position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add the degassed solvent system to the flask.
-
In a separate vial, suspend the palladium catalyst and ligand (if applicable) in a small amount of the reaction solvent under an argon atmosphere and add this suspension to the reaction mixture.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-chloro-1H-indazole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indazoles. These products are valuable intermediates for further synthetic transformations.[4]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 70 | 6-8 | 85-95 (estimated) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Toluene | 80 | 12 | 80-90 (estimated) |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | ~85[4] |
Yields are estimated based on reactions with similar 5-bromoindole/indazole substrates, assuming selective coupling at the C-5 position.
Experimental Protocol: Sonogashira Coupling
-
To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the indicated time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-6-chloro-1H-indazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-5 position of the indazole core.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4 eq) | Toluene | 100 | 16 | 70-85 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2 eq) | 1,4-Dioxane | 110 | 12 | 75-90 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (2 eq) | THF | 80 | 18 | 70-80 (estimated)[6] |
Yields are estimated based on general procedures for Buchwald-Hartwig amination of aryl bromides and examples on related heterocycles.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the degassed solvent and seal the tube.
-
Remove the tube from the glovebox and heat with vigorous stirring for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 5-amino-6-chloro-1H-indazole derivative.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This provides a route to vinyl-substituted indazoles, which can be further functionalized.[7]
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5 eq) | DMF | 100 | 24 | 60-75 (estimated) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2 eq) | NMP | 120 | 18 | 65-80 (estimated) |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (1.5 eq) | DMAc | 130 | 20 | 55-70 (estimated) |
Yields are estimated based on general Heck reaction protocols for aryl bromides.
Experimental Protocol: Heck Reaction
-
To a pressure tube, add this compound (1.0 mmol), the palladium catalyst, and the ligand (if applicable).
-
Add the base and the solvent.
-
Add the alkene (1.5 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-vinyl-6-chloro-1H-indazole derivative.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and regioselective strategy for the synthesis of a diverse library of substituted indazole derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective functionalization at the C-5 position can be readily achieved. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The functionalization of the indazole core is therefore of significant interest in drug discovery and development. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, offering a versatile method for the synthesis of arylamines from aryl halides.[3][4] This reaction is particularly valuable for the construction of complex molecules due to its broad substrate scope and functional group tolerance.[3][4]
This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 5-Bromo-6-chloro-1H-indazole. The primary challenge in the amination of this substrate is to achieve selective reaction at the more labile C-Br bond over the C-Cl bond and to avoid N-arylation of the indazole ring. The protocols outlined below are designed to address these selectivity challenges and provide a reliable method for the synthesis of 5-amino-6-chloro-1H-indazole derivatives.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Recommended Reaction Conditions
Based on literature precedents for the selective amination of dihalo-N-heterocycles, the following conditions are recommended for the Buchwald-Hartwig amination of this compound. The key to achieving high selectivity for the C-Br bond is the appropriate choice of the palladium catalyst, ligand, and base.
Table 1: Optimized Reaction Parameters for Selective Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Both are effective Pd(0) sources upon in situ reduction. |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich phosphine ligands are crucial for catalytic activity and selectivity.[1] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are generally required. LHMDS can be advantageous for substrates with acidic protons.[5][6] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80-110 °C | The reaction temperature may need to be optimized depending on the specific amine and ligand used. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Catalyst Loading | 1-5 mol % | Higher loadings may be necessary for less reactive amines. |
| Ligand Loading | 1.2-2 equivalents relative to Pd | A slight excess of ligand is often beneficial. |
| Base Loading | 1.5-2.5 equivalents | Sufficient base is required to neutralize the generated HBr and deprotonate the amine. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol % Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol % XPhos).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the base (e.g., 2.0 equiv NaOtBu).
-
Add the anhydrous, deoxygenated solvent (e.g., Toluene, to achieve a concentration of ~0.1 M in the limiting reagent).
-
Add the amine (1.2 equiv).
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-6-chloro-1H-indazole derivative.
Expected Results and Data Presentation
The following table provides representative data for the Buchwald-Hartwig amination of this compound with various amines, based on typical yields observed for similar transformations of dihalo-N-heterocycles.
Table 2: Representative Yields for the Amination of this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 6-Chloro-5-(morpholin-4-yl)-1H-indazole | 85-95 |
| 2 | n-Butylamine | 5-(Butylamino)-6-chloro-1H-indazole | 75-85 |
| 3 | Aniline | 6-Chloro-5-(phenylamino)-1H-indazole | 70-80 |
| 4 | Benzylamine | 5-(Benzylamino)-6-chloro-1H-indazole | 80-90 |
Yields are estimated based on reactions of similar substrates and may vary.
Visualizations
Experimental Workflow
References
- 1. research.rug.nl [research.rug.nl]
- 2. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of the N1 Position of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of the N1 position of 5-Bromo-6-chloro-1H-indazole. This versatile scaffold is a key building block in the synthesis of various biologically active compounds, particularly kinase inhibitors.
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] Specifically, N1-substituted indazoles are crucial components of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The this compound moiety, in particular, offers multiple points for diversification, making it an attractive starting material for the generation of compound libraries in drug discovery programs. Selective functionalization at the N1 position is often a critical step in modulating the pharmacological properties of these molecules.[3]
This document outlines protocols for two key transformations at the N1 position: N-alkylation and N-arylation. The choice of reaction conditions is crucial for achieving high regioselectivity, favoring the formation of the thermodynamically more stable N1 isomer over the N2 isomer.[3]
N1-Alkylation of this compound
Selective N1-alkylation of the indazole ring can be reliably achieved by careful selection of the base and solvent system. Strong, non-coordinating bases in aprotic solvents generally favor the formation of the N1-alkylated product.[3]
This protocol is adapted from established procedures for the regioselective N1-alkylation of substituted indazoles and is expected to provide high yields of the N1-alkylated product.[3][4]
Experimental Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated this compound.
The following table summarizes representative yields for the N1-alkylation of a closely related substrate, methyl 5-bromo-1H-indazole-3-carboxylate, under various conditions. These conditions are expected to be translatable to this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of N1-isomer (%) | Reference |
| 1 | Isopropyl Iodide | NaH | DMF | RT | 16 | 38 | [5] |
| 2 | Methyl Tosylate | Cs₂CO₃ | Dioxane | 90 | 2 | >90 | [6] |
| 3 | Ethyl Tosylate | Cs₂CO₃ | Dioxane | 90 | 2 | >90 | [6] |
| 4 | n-Propyl Tosylate | Cs₂CO₃ | Dioxane | 90 | 2 | >90 | [6] |
N1-Arylation of this compound
The introduction of an aryl group at the N1 position is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[7]
This protocol provides a general procedure for the N1-arylation of indazoles using a palladium catalyst and a suitable phosphine ligand.[7]
Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the aryl halide (e.g., aryl bromide or iodide, 1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv) to the flask.
-
Add anhydrous solvent (e.g., dioxane or toluene, 0.1 M).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®, washing the pad with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following table presents representative yields for the N-arylation of various nitrogen-containing heterocycles, demonstrating the general applicability of these methods.
| Entry | Heterocycle | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Imidazole | 4-Iodotoluene | Cu₂O/L1c | Cs₂CO₃ | Butyronitrile | 110 | 85 | [8] |
| 2 | Benzimidazole | 4-Bromotoluene | Cu₂O/L1c | Cs₂CO₃ | DMSO | 110 | 92 | [8] |
| 3 | 3-Bromo-6-(trifluoromethyl)-1H-indazole | 4-Iodoanisole | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 | [7] |
Biological Significance and Signaling Pathway
N1-substituted indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. Overexpression or dysregulation of kinases is a hallmark of many cancers.[5][6][9] One such important target is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[5][9] Inhibition of PLK4 can lead to mitotic errors and ultimately cell death in cancer cells, making it an attractive target for anticancer drug development.[5][6][9]
The diagram below illustrates a simplified signaling pathway involving PLK4 and the mechanism of action for an indazole-based PLK4 inhibitor.
Caption: PLK4 Inhibition by N1-Substituted Indazole.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the N1-alkylation and N1-arylation of this compound.
Caption: Workflow for N1-Alkylation.
Caption: Workflow for N1-Arylation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Regioselective Reactions of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Regioselectivity of a Privileged Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] The specific functionalization of this bicyclic heteroaromatic system is a critical aspect of drug design and development, allowing for the fine-tuning of pharmacological properties. Among the vast family of indazole derivatives, 5-Bromo-6-chloro-1H-indazole presents a unique synthetic challenge and opportunity. The presence of two distinct halogen atoms at the 5- and 6-positions, coupled with the two reactive nitrogen centers (N1 and N2), necessitates a deep understanding of regioselectivity to achieve desired chemical transformations.
This comprehensive guide provides a detailed exploration of the regioselective reactions of this compound. Moving beyond a simple recitation of procedures, this document delves into the underlying principles governing reaction outcomes, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.
The Dichotomy of the Indazole Nitrogens: A Tale of Two Tautomers
The reactivity of the indazole core is fundamentally governed by the tautomeric equilibrium between the 1H- and 2H-forms. The 1H-indazole is generally the more thermodynamically stable tautomer.[1] However, the kinetic and thermodynamic landscape of N-functionalization reactions can be subtly yet profoundly influenced by substituents on the benzene ring, the nature of the electrophile, and the reaction conditions employed. The 6-chloro substituent on the this compound scaffold introduces an electron-withdrawing inductive effect, which can influence the nucleophilicity of the adjacent nitrogen atoms and the overall electronic distribution of the ring system.
Part 1: Regioselective N-Alkylation - Mastering the N1 vs. N2 Challenge
The selective alkylation of either the N1 or N2 position of the indazole ring is a frequent requirement in the synthesis of pharmacologically active molecules. The choice of base, solvent, and alkylating agent all play a pivotal role in directing the regiochemical outcome.
Causality of N1 vs. N2 Selectivity in N-Alkylation
The regioselectivity of indazole N-alkylation is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control (Favoring N2): The N2 position is often considered the kinetic site of alkylation. This is attributed to the greater steric accessibility of the N2 lone pair. Reactions conducted under milder conditions with less coordinating cations may favor the formation of the N2-alkylated product.
-
Thermodynamic Control (Favoring N1): The N1-alkylated indazole is typically the thermodynamically more stable isomer. Conditions that allow for equilibration, such as higher temperatures or the use of specific bases and solvents, will generally lead to a higher proportion of the N1 product.[2][3] The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[2][3]
Protocol 1.1: N1-Selective Alkylation of this compound
This protocol is optimized for the preferential formation of the N1-alkylated product, leveraging thermodynamic control.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material (concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Gas evolution (H₂) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated 5-Bromo-6-chloro-indazole.
Table 1: Representative Data for N1-Alkylation
| Alkylating Agent | Product | Typical Yield |
| Ethyl Bromide | 5-Bromo-6-chloro-1-ethyl-1H-indazole | >85% |
| Benzyl Bromide | 1-Benzyl-5-bromo-6-chloro-1H-indazole | >90% |
Protocol 1.2: N2-Selective Alkylation of this compound
Achieving high N2 selectivity often requires conditions that favor kinetic control. Mitsunobu conditions have been shown to favor N2-alkylation for some indazole systems.[2]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the corresponding alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.
Table 2: Representative Data for N2-Alkylation
| Alcohol | Product | Typical Yield |
| Ethanol | 5-Bromo-6-chloro-2-ethyl-2H-indazole | 60-70% |
| Benzyl Alcohol | 2-Benzyl-5-bromo-6-chloro-2H-indazole | 65-75% |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions - Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The bromo and chloro substituents on the indazole ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities. The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited for sequential functionalization.
Suzuki-Miyaura Coupling: A Versatile Tool for Arylation and Vinylation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[4][5] The reaction of this compound with boronic acids or their esters provides a direct route to 5-aryl or 5-vinyl indazole derivatives.
The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The reactivity of the C-Br bond is significantly higher than that of the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position.
Protocol 2.1: Suzuki-Miyaura Coupling of N-Protected this compound
Protection of the indazole nitrogen is often advantageous to improve solubility and prevent side reactions. An N1-alkylated substrate is used in this protocol.
Materials:
-
N1-Alkyl-5-bromo-6-chloro-1H-indazole (e.g., from Protocol 1.1)
-
Aryl- or vinylboronic acid or ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine N1-Alkyl-5-bromo-6-chloro-1H-indazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05-0.10 eq).
-
Add a mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Table 3: Representative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Product | Typical Yield |
| Phenylboronic acid | N1-Alkyl-6-chloro-5-phenyl-1H-indazole | 75-90% |
| 4-Methoxyphenylboronic acid | N1-Alkyl-6-chloro-5-(4-methoxyphenyl)-1H-indazole | 80-95% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted indazoles.[6][7][8]
This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6][8] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective coupling at the 5-position. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.
Protocol 2.2: Sonogashira Coupling of N-Protected this compound
Materials:
-
N1-Alkyl-5-bromo-6-chloro-1H-indazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add N1-Alkyl-5-bromo-6-chloro-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF or DMF and the amine base (Et₃N or DIPA, 2-3 eq).
-
Degas the mixture with argon or nitrogen.
-
Add the terminal alkyne (1.2-1.5 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Table 4: Representative Data for Sonogashira Coupling
| Terminal Alkyne | Product | Typical Yield |
| Phenylacetylene | N1-Alkyl-6-chloro-5-(phenylethynyl)-1H-indazole | 70-85% |
| Trimethylsilylacetylene | N1-Alkyl-6-chloro-5-((trimethylsilyl)ethynyl)-1H-indazole | 80-95% |
Heck Coupling: A Pathway to Alkenylated Indazoles
The Heck reaction provides a means to form C(sp²)-C(sp²) bonds through the coupling of an aryl halide with an alkene.[9][10][11] This reaction can be used to introduce vinyl groups at the 5-position of the indazole ring.
Protocol 2.3: Heck Coupling of N-Protected this compound
Materials:
-
N1-Alkyl-5-bromo-6-chloro-1H-indazole
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous DMF or NMP
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine N1-Alkyl-5-bromo-6-chloro-1H-indazole (1.0 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.1 eq).
-
Add the anhydrous solvent (DMF or NMP) and the base (Et₃N, 2.0 eq).
-
Add the alkene (1.5 eq).
-
Degas the mixture and heat to 100-120 °C, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Table 5: Representative Data for Heck Coupling
| Alkene | Product | Typical Yield |
| Styrene | N1-Alkyl-6-chloro-5-styryl-1H-indazole | 60-75% |
| Butyl acrylate | Butyl (E)-3-(N1-Alkyl-6-chloro-1H-indazol-5-yl)acrylate | 65-80% |
Part 3: Emerging Frontiers - C-H Functionalization
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient approach to molecule construction.[12][13] For the this compound scaffold, C-H activation can potentially be directed to the C7 or C3 positions.
Causality of Regioselectivity in C-H Functionalization
The regioselectivity of C-H functionalization is typically controlled by a directing group.[14][15] For indazoles, a substituent at the N1 or N2 position can direct a metal catalyst to a specific C-H bond. The inherent electronic properties of the indazole ring also play a role.
While specific protocols for the C-H functionalization of this compound are not yet widely established in the literature, the principles of directed C-H activation can be applied. A directing group installed at the N1 position, for example, could facilitate C7-functionalization. Further research in this area is warranted to unlock the full synthetic potential of this scaffold.
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound is a highly versatile building block with multiple sites for regioselective functionalization. A thorough understanding of the factors governing N-alkylation, palladium-catalyzed cross-coupling reactions, and emerging C-H activation strategies is paramount for its effective utilization in the synthesis of complex molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, empowering them to navigate the intricate reactivity of this important heterocyclic system and to accelerate the discovery of new chemical entities with potential therapeutic applications.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-6-chloro-1H-indazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Indazole derivatives are key components in several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic agent Granisetron.[3] The 1H-indazole tautomer is generally the most thermodynamically stable and is often the focus of drug discovery efforts.[2]
5-Bromo-6-chloro-1H-indazole is a halogenated derivative of the indazole scaffold. While specific biological data for this exact compound is not extensively available in public literature, its structure is of significant interest in medicinal chemistry. The presence of two distinct halogen atoms (bromine and chlorine) at the 5 and 6 positions provides reactive handles for synthetic diversification, making it a valuable intermediate for the synthesis of more complex molecules and chemical libraries.[4][5] The electron-withdrawing nature of these halogens can also influence the molecule's electronic properties and its ability to bind to biological targets, such as the hinge region of protein kinases.[5][6]
These application notes will explore the potential of this compound as a key building block in drug discovery, drawing parallels from structurally related compounds. We will cover plausible synthetic routes, potential biological applications, and provide generalized experimental protocols relevant to the screening and development of indazole-based therapeutic agents.
Physicochemical Properties and Synthesis
The physicochemical properties of this compound make it suitable for typical organic synthesis manipulations and suggest its potential for intracellular targeting, although formulation strategies may be needed for in vivo studies.[5]
Table 1: Physicochemical Properties of this compound (and a related compound for context)
| Property | Predicted Value for this compound | Reference Value: 6-Bromo-5-chloro-1-(THP)-1H-indazole[5] |
|---|---|---|
| Molecular Formula | C₇H₄BrClN₂ | C₁₂H₁₁BrClN₂O |
| Molecular Weight | 247.48 g/mol | 315.59 g/mol |
| LogP (predicted) | ~2.9-3.4 | ~3.2 |
| Solubility | Low in water; soluble in DMSO, DMF | Low in water; soluble in DMSO, DMF |
General Synthetic Pathway
The synthesis of substituted indazoles can be achieved through various methods, often starting from appropriately substituted anilines or benzonitriles.[6][7][8] A common approach involves the cyclization of a substituted aniline precursor.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a versatile intermediate for creating libraries of compounds for drug discovery. The bromine and chlorine atoms can be selectively functionalized using various cross-coupling reactions.
Potential as Kinase Inhibitors
The indazole scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors.[6] These compounds typically form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Derivatives of this compound could be designed to target the ATP-binding pocket of various kinases implicated in diseases like cancer.
Table 2: Biological Activity of Representative Indazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ Value | Target Disease/Cell Line | Citation |
|---|---|---|---|---|
| Entrectinib | ALK | 12 nM | Anaplastic Lymphoma | [2] |
| Compound C05 | PLK4 | < 0.1 nM | (Kinase Assay) | [9] |
| Compound C05 | MCF-7 (Breast Cancer) | 0.979 µM | Breast Cancer | [9] |
| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 µM | Neuroblastoma | [9] |
| Compound 6o | K562 (Leukemia) | 5.15 µM | Chronic Myeloid Leukemia |[6] |
Antimicrobial and Antiparasitic Potential
Halogenated indazoles have shown promise as antimicrobial and antiparasitic agents.[1][5] For instance, certain 3-chloro-6-nitro-1H-indazole derivatives have demonstrated potent activity against Leishmania species.[1][10] The specific halogenation pattern of this compound could be explored for developing novel agents against multidrug-resistant pathogens.[5]
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of derivatives of this compound.
Protocol 1: General Synthesis of a 5-Aryl-1H-indazol-3-amine via Suzuki Coupling
This protocol describes a common method for functionalizing a bromo-indazole core.[6]
-
Reaction Setup: To a microwave vial or round-bottom flask, add 5-Bromo-1H-indazol-3-amine (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base such as Cs₂CO₃ or K₂CO₃ (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with stirring. The reaction can be performed using conventional heating or in a microwave reactor for faster reaction times.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-amine.
Protocol 2: General In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a generic, high-throughput method for assessing the inhibitory potential of a compound against a protein kinase.
-
Reagent Preparation:
-
Prepare a 4X solution of the desired kinase (e.g., PLK4, ALK) in kinase buffer.
-
Prepare a 4X solution of a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer (ligand) in kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., derivatives of this compound) in DMSO, then dilute further in kinase buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X test compound solution or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of the 4X Eu-antibody solution to all wells.
-
Add 2.5 µL of the 4X kinase solution to the test wells and positive control wells. Add 2.5 µL of kinase buffer to the negative control wells.
-
Mix gently and incubate for 60 minutes at room temperature.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
Mix gently and incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the positive (no inhibition) and negative (maximum inhibition) controls.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Disclaimer: These protocols are generalized and may require optimization based on the specific compound, target, and available laboratory equipment. All work should be conducted with appropriate safety precautions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole () for sale [vulcanchem.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-6-chloro-1H-indazole in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Indazole Scaffold and the Role of Halogenation
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds.[1][2] Its rigid bicyclic system, composed of a fused benzene and pyrazole ring, provides a well-defined three-dimensional geometry for interaction with biological targets, particularly the ATP-binding site of kinases.[3] The strategic placement of halogen atoms on this scaffold, as in 5-Bromo-6-chloro-1H-indazole, offers a powerful tool for drug discovery scientists. The bromine and chlorine substituents serve two primary purposes: they can modulate the electronic properties and lipophilicity of the molecule, and more importantly, they provide versatile handles for synthetic elaboration through cross-coupling reactions, a cornerstone of modern drug development.[4]
This technical guide provides a comprehensive overview of the application of this compound as a valuable fragment in drug discovery campaigns. We will detail a proposed synthetic route, protocols for its utilization in lead generation via Suzuki coupling, and methodologies for biophysical and cell-based screening of the resulting derivatives.
PART 1: Synthesis of the this compound Fragment
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Experimental Protocol: A Proposed Synthesis
Step 1: Bromination of 4-Chloro-2-methylaniline
-
Reaction Setup: In a flask suitable for the intended scale, dissolve 4-chloro-2-methylaniline (1.0 eq) in acetonitrile.
-
Reagent Addition: Cool the solution to 0-10 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-6-chloro-2-methylaniline.
Step 2: Acetylation of 4-Bromo-6-chloro-2-methylaniline
-
Reaction Setup: Dissolve the crude 4-bromo-6-chloro-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Reagent Addition: Add acetic anhydride (1.2 eq) and a catalytic amount of a base like pyridine or triethylamine.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford N-(4-Bromo-6-chloro-2-methylphenyl)acetamide.
Step 3: Diazotization, Cyclization, and Hydrolysis
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the N-(4-Bromo-6-chloro-2-methylphenyl)acetamide (1.0 eq) and potassium acetate (1.5 eq) in a suitable solvent like chloroform or acetic acid.
-
Reagent Addition: Add isoamyl nitrite (2.0 eq) and heat the mixture to reflux (around 60-70 °C) for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of the indazole ring by TLC or LC-MS.
-
Hydrolysis and Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. To the residue, add a solution of hydrochloric acid and heat to facilitate the hydrolysis of the acetyl group.
-
Purification: Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with ethyl acetate. Purify the crude product by column chromatography on silica gel to obtain this compound.
PART 2: Application in Lead Discovery - Suzuki-Miyaura Cross-Coupling
The presence of a bromine atom at the 5-position of the indazole ring makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][6] This reaction allows for the facile introduction of a wide variety of aryl and heteroaryl substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial or a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or dimethoxyethane.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C for 2-12 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
PART 3: Biophysical Screening of Indazole Derivatives
Fragment-based drug discovery (FBDD) relies on sensitive biophysical techniques to detect the weak binding of fragments to their target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for this purpose.
Protocol 1: NMR-Based Fragment Screening - Saturation Transfer Difference (STD)
Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique that is highly effective for identifying binders from a mixture of compounds.[1][7]
-
Sample Preparation: Prepare a stock solution of the target protein (e.g., a kinase) in a deuterated buffer. Prepare a mixture of potential binders, including derivatives of this compound, in the same buffer. The final concentration of the protein is typically in the low micromolar range, while the ligands are in excess.
-
NMR Data Acquisition: Acquire two sets of ¹H NMR spectra. In the first, a selective saturation pulse is applied at a frequency where only the protein resonates. In the second, the saturation pulse is applied at a frequency far from any protein or ligand signals (off-resonance).
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Data Analysis: Signals that appear in the STD spectrum belong to the compounds that bind to the protein. The intensity of the STD signals is proportional to the binding affinity and the proximity of the ligand protons to the protein surface.[8]
Protocol 2: X-ray Crystallography for Structural Elucidation
Determining the crystal structure of a target protein in complex with a ligand provides invaluable information for structure-based drug design.
-
Protein Crystallization: Obtain high-quality crystals of the target protein using vapor diffusion or other crystallization methods.
-
Ligand Soaking: Prepare a solution of the indazole derivative in a cryo-protectant solution compatible with the protein crystals. Soak the protein crystals in this solution for a period ranging from minutes to hours.
-
Cryo-cooling: Flash-cool the ligand-soaked crystals in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein. Refine the model and build the ligand into the observed electron density.
PART 4: Cell-Based Assays for Biological Characterization
Once potent binders are identified and optimized, their biological activity must be assessed in a cellular context. For kinase inhibitors, cell proliferation and target engagement assays are crucial.[9]
Protocol 1: Cell Proliferation Assay (MTT/MTS Assay)
The MTT or MTS assay is a colorimetric method to assess cell viability and proliferation.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole-derived inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Signal Detection: For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For the MTS assay, the product is soluble and can be read directly.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).[12]
Protocol 2: Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
-
Reaction Setup: In a multi-well plate, combine the purified kinase, a suitable substrate, and varying concentrations of the indazole inhibitor in a reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at a controlled temperature for a specific time.
-
ADP Detection: Add a reagent that converts the generated ADP to ATP. Then, add a luciferase/luciferin mixture that produces a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. A decrease in signal indicates inhibition of the kinase. Calculate the IC₅₀ value of the inhibitor.
Conclusion
This compound is a highly valuable and versatile fragment for drug discovery, particularly in the development of kinase inhibitors. Its halogenated structure provides a strategic starting point for synthetic elaboration, allowing for the rapid exploration of chemical space. The protocols outlined in this guide provide a framework for the synthesis, derivatization, and biological evaluation of compounds based on this privileged scaffold. By integrating synthetic chemistry with advanced biophysical and cell-based screening techniques, researchers can effectively leverage the potential of this compound to discover novel and potent therapeutic agents.
References
- 1. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. slideserve.com [slideserve.com]
- 7. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Synthesis and Biological Significance of 5-Bromo-6-chloro-1H-indazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their structural resemblance to purines allows them to function as effective kinase inhibitors, a mechanism central to many modern cancer therapies. This document provides detailed application notes and protocols for the synthesis of 5-Bromo-6-chloro-1H-indazole and its derivatives, along with a summary of their biological activities, with a particular focus on their potential as anticancer agents. The strategic placement of bromo and chloro substituents on the indazole core offers a versatile scaffold for the development of potent and selective therapeutic agents.
Synthetic Protocols
The synthesis of the this compound core can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient synthetic route is outlined below, based on analogous syntheses of similar halogenated indazoles.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole and involves a three-step process: bromination of a substituted aniline, followed by diazotization and cyclization, and finally deprotection.
Step 1: Bromination of 4-Chloro-2-methylaniline
-
Dissolve 4-chloro-2-methylaniline in a suitable solvent such as acetonitrile.
-
Cool the solution to a temperature between -10°C and 10°C.
-
Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Allow the reaction to stir for 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-4-chloro-2-methylaniline.
Step 2: Diazotization and Cyclization
-
Dissolve the 5-bromo-4-chloro-2-methylaniline in an appropriate solvent like toluene.
-
Add acetic anhydride to the solution.
-
Heat the mixture to approximately 90°C.
-
Add potassium acetate followed by the dropwise addition of isoamyl nitrite.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the acetylated indazole intermediate.
Step 3: Deprotection to Yield this compound
-
Dissolve the acetylated indazole from the previous step in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate.
-
Stir the reaction at room temperature for 12 hours.
-
Add water to the reaction mixture and stir for an additional 30 minutes.
-
Filter the precipitate, wash with water, and dry under vacuum to afford the final product, this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Biological Activity and Quantitative Data
Derivatives of this compound have shown promising biological activity, particularly as inhibitors of protein kinases involved in cancer cell proliferation and survival. The following tables summarize the inhibitory activities of various structurally related indazole derivatives.
Table 1: Anticancer Activity of Substituted Indazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| C05 | Indazole-based PLK4 inhibitor | IMR-32 (Neuroblastoma) | 0.948 | [1] |
| MCF-7 (Breast Cancer) | 0.979 | [1] | ||
| H460 (Non-small cell lung) | 1.679 | [1] | ||
| 6o | 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [2] |
| 2f | Substituted indazole | Various cancer cell lines | 0.23–1.15 | [3] |
Table 2: Kinase Inhibitory Activity of Substituted Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 27a | FGFR1 | < 4.1 | |
| FGFR2 | 2.0 | ||
| C05 | PLK4 | < 0.1 | [1] |
| 127 (Entrectinib) | ALK | 12 | [4] |
| 101 | FGFR1 | 69.1 ± 19.8 | [4] |
| 109 | EGFR T790M | 5.3 | [4] |
| EGFR | 8.3 | [4] | |
| 88 | ER-α degrader | 0.7 | [4] |
Mechanism of Action and Signaling Pathways
The anticancer activity of this compound derivatives often stems from their ability to inhibit protein kinases that are crucial for tumor growth and survival. One such key pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.
Inhibition of the PI3K/Akt Signaling Pathway
A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones have been synthesized and identified as potent inhibitors of Protein Kinase B (Akt).[5] These compounds are believed to exert a dual inhibitory effect on both the activity and the phosphorylation of Akt1, a key node in this signaling pathway.[5] Inhibition of Akt leads to the downstream suppression of cellular processes that promote cell survival and proliferation, and can induce apoptosis.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of indazole derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are typically employed.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant purified protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a microplate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase activity relative to a control (DMSO without the inhibitor).
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for Kinase Inhibitor Discovery
Caption: General workflow for the discovery and development of kinase inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. The synthetic protocols provided herein offer a robust framework for the preparation of these compounds. The compiled biological data underscores the potential of indazole derivatives as potent inhibitors of various protein kinases and cancer cell proliferation. Further exploration of the structure-activity relationships of this compound derivatives is warranted to develop next-generation targeted therapies.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its substituted indazole core is a privileged scaffold found in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical research and development. This document provides a detailed protocol for the scale-up synthesis of this compound, based on a well-established synthetic route involving the diazotization and cyclization of a substituted aniline precursor. The provided methodology is designed to be robust and reproducible for larger-scale production.
Data Summary
The following table outlines the key quantitative parameters for the proposed scale-up synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Bromo-5-chloro-2-methylaniline |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide |
| Solvents | Acetic acid, Heptane |
| Reaction Temperature | Acetylation: < 40°C; Diazotization/Cyclization: 110-115°C |
| Reaction Time | Acetylation: ~1 hour; Diazotization/Cyclization: ~5 hours |
| Typical Yield | 75-85% |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Experimental Protocol
This protocol details a three-step synthesis of this compound starting from 4-Bromo-5-chloro-2-methylaniline.
Step 1: Acetylation of 4-Bromo-5-chloro-2-methylaniline
-
In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, add 4-Bromo-5-chloro-2-methylaniline (100 g, 0.45 mol).
-
To the aniline, slowly add acetic anhydride (55 g, 0.54 mol) while maintaining the internal temperature below 40°C with external cooling.
-
Stir the resulting mixture vigorously for approximately 1 hour at ambient temperature. The reaction progress can be monitored by TLC until the starting aniline is consumed.
-
Upon completion, the resulting N-(4-bromo-5-chloro-2-methylphenyl)acetamide is used directly in the next step without isolation.
Step 2: Diazotization and Intramolecular Cyclization
-
To the crude product from Step 1, add glacial acetic acid (500 mL) and potassium acetate (66 g, 0.67 mol).
-
Heat the mixture to 110°C with vigorous stirring.
-
Slowly add isoamyl nitrite (80 g, 0.68 mol) dropwise to the heated solution over a period of 1-2 hours, maintaining the temperature between 110-115°C.
-
After the addition is complete, maintain the reaction mixture at 110-115°C for an additional 3-4 hours. Monitor the reaction by TLC for the disappearance of the acetylated intermediate.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Isolation
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.
-
To the residue, add water (1 L) and neutralize carefully with a 50% aqueous solution of sodium hydroxide to a pH of 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 200 mL) to remove any inorganic salts.
-
For further purification, slurry the crude solid in hot heptane (500 mL), then cool to room temperature and filter. This will remove non-polar impurities.
-
Dry the purified solid under vacuum at 50°C to a constant weight to yield this compound.
Experimental Workflow
Purification of 5-Bromo-6-chloro-1H-indazole by recrystallization
An Application Note on the Purification of 5-Bromo-6-chloro-1H-indazole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this building block is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of potential drug candidates. This application note provides a detailed protocol for the purification of crude this compound using recrystallization, a robust and scalable technique for obtaining high-purity crystalline solids. The protocol outlines a systematic approach to solvent selection and the subsequent recrystallization procedure to effectively remove impurities.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. This compound serves as a crucial precursor in the development of therapeutic agents, making its purity a paramount concern. Recrystallization is a fundamental purification technique in organic chemistry that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An effective recrystallization process can significantly enhance the purity of a compound by selectively crystallizing the desired material from a saturated solution while impurities remain in the mother liquor. This document provides a comprehensive guide for the purification of this compound via recrystallization, including protocols for solvent screening and the main purification procedure.
Experimental Protocols
The purification of this compound is achieved through a systematic two-stage process: initial solvent screening to identify an optimal solvent or solvent system, followed by the bulk recrystallization of the crude material.
Protocol 1: Solvent Screening
Objective: To identify a suitable solvent or a binary solvent system that effectively dissolves this compound at an elevated temperature and affords a high recovery of pure crystals upon cooling.
Materials:
-
Crude this compound
-
Selection of analytical grade solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water, Acetonitrile, Tetrahydrofuran)
-
Test tubes (10 x 75 mm)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility. A suitable solvent will exhibit low solubility at ambient temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube using a heating block or water bath.
-
Continue to add the solvent in small increments until the solid completely dissolves at the elevated temperature. Note the approximate volume of solvent required.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 30 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.
-
Based on these observations, select the most suitable single solvent or a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) for the bulk recrystallization. Mixed solvent systems, such as ethanol/water or toluene/heptane, are often effective for substituted indazoles.[1]
Protocol 2: Bulk Recrystallization
Objective: To purify a larger quantity of crude this compound using the optimal solvent system identified in Protocol 1.
Materials:
-
Crude this compound
-
Selected recrystallization solvent or solvent system
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of the selected solvent and begin heating the mixture with gentle stirring.
-
If using a single solvent, gradually add more hot solvent until the compound just dissolves completely. If using a binary solvent system, dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Re-clarify the solution by adding a few drops of the hot "good" solvent.
-
Once a clear, saturated solution is obtained at an elevated temperature, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is advisable to cover the mouth of the flask and insulate it to slow the cooling process.
-
After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
Characterize the purified this compound by determining its melting point and assessing its purity using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The efficacy of the recrystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure. The following table provides a representative example of the expected results.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Purity (by HPLC) | 94.5% | >99.5% |
| Recovery Yield | N/A | 85-95% |
| Melting Point | 188-192 °C | 195-197 °C |
Visualization of Experimental Workflow
The logical flow of the purification process is depicted in the following diagram.
Conclusion
Recrystallization is a highly effective and economical method for the purification of this compound. By following a systematic approach that begins with solvent screening, it is possible to identify an optimal solvent system that allows for the efficient removal of impurities and the isolation of the target compound with high purity and good recovery yield. The detailed protocols and workflow provided in this application note serve as a valuable resource for researchers and professionals engaged in the synthesis of indazole-based pharmaceutical compounds, ensuring the quality of this critical intermediate.
References
Application Notes and Protocols for the Chromatographic Purification of 5-Bromo-6-chloro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-6-chloro-1H-indazole is a halogenated indazole derivative of significant interest in medicinal chemistry and drug discovery. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and for ensuring the quality and reliability of biological data. This document provides detailed application notes and protocols for the chromatographic purification of this compound, focusing on both normal-phase flash chromatography and reverse-phase high-performance liquid chromatography (HPLC) as effective purification strategies.
Data Presentation
The successful chromatographic purification of halogenated indazoles relies on the selection of an appropriate stationary and mobile phase. Below is a summary of typical conditions used for the purification of bromo- and chloro-substituted indazoles, which can serve as a starting point for the purification of this compound.
Table 1: Typical Chromatographic Conditions for Purification of Halogenated Indazoles
| Parameter | Normal-Phase Flash Chromatography | Reverse-Phase HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 (5 or 10 µm particle size) |
| Mobile Phase | Hexane/Ethyl Acetate or Pentane/Ether | Acetonitrile/Water or Methanol/Water |
| Elution Mode | Isocratic or Gradient | Gradient |
| Detection | UV (typically 254 nm) | UV (typically 254 nm) |
| Typical Purity | >95% | >99% |
Experimental Protocols
The following protocols provide detailed methodologies for the purification of this compound.
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is suitable for the purification of gram-scale quantities of the target compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
2. Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better resolution.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
-
Column Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through it.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin the elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased by increasing the percentage of ethyl acetate (e.g., from 5% to 20% ethyl acetate in hexane) to facilitate the elution of the compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC. Visualize the TLC plates under a UV lamp at 254 nm.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Preparative Reverse-Phase HPLC
This protocol is ideal for obtaining high-purity material, typically on a smaller scale (milligrams to a few grams).
1. Materials and Equipment:
-
Partially purified or crude this compound
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, as a mobile phase modifier)
-
Filtration apparatus for mobile phase and sample
-
Lyophilizer or rotary evaporator
2. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid. Degas the mobile phases before use.
-
Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A: 30% B) until a stable baseline is achieved.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale HPLC system with a similar stationary phase to determine the optimal gradient.
-
Preparative Run: Inject the sample onto the preparative column. A typical gradient might be to increase the concentration of Mobile Phase B from 30% to 95% over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound as detected by the UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to yield the highly purified this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chromatographic purification of this compound.
Caption: Workflow for Chromatographic Purification.
Logical Relationship Diagram
This diagram illustrates the decision-making process for selecting a purification method based on the desired scale and purity.
Caption: Method Selection for Purification.
Troubleshooting & Optimization
Troubleshooting low yield in 5-Bromo-6-chloro-1H-indazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromo-6-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and plausible synthetic route starts from a substituted aniline, followed by a sequence of reactions including diazotization, cyclization, and halogenation. An alternative approach involves the direct halogenation of a pre-formed indazole core. A likely multi-step synthesis begins with a suitable starting material like 4-chloro-2-methylaniline, which then undergoes bromination, diazotization, and intramolecular cyclization to form the indazole ring.
Q2: What are the critical parameters to control for achieving a high yield?
Key parameters to strictly control include reaction temperature, stoichiometry of reagents (especially halogenating agents), and the purity of starting materials and solvents. Side reactions, such as the formation of regioisomers or over-halogenation, are common pitfalls that can significantly lower the yield.
Q3: How can I minimize the formation of regioisomers (e.g., N1 vs. N2 alkylated/acylated products)?
The formation of N-1 and N-2 regioisomers is a common issue in indazole chemistry. The ratio of these isomers is highly dependent on the reaction conditions. To favor the thermodynamically more stable 1H-indazole isomer, careful selection of the base, solvent, and reaction temperature is crucial. For instance, in N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N-1 substituted product.
Q4: What are the best practices for purifying the final this compound product?
Purification can be challenging due to the similar polarity of the desired product and potential impurities. Column chromatography using a silica gel stationary phase is a common method. Additionally, recrystallization from a suitable solvent system can be an effective technique for obtaining a high-purity product. The choice of solvent for recrystallization is critical and should be determined through small-scale screening.
Troubleshooting Guide for Low Yield
Low yield in the synthesis of this compound can arise from several issues during the multi-step synthesis. This guide addresses potential problems in a hypothetical, yet plausible, synthetic workflow.
Hypothetical Synthetic Workflow
A plausible synthetic route, inferred from the synthesis of similar compounds, is as follows:
Troubleshooting Low Yield at Each Step
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Bromination | ||
| Low conversion to 5-Bromo-4-chloro-2-methylaniline | - Inactive brominating agent (e.g., old NBS).- Insufficient reaction time or temperature.- Inappropriate solvent. | - Use freshly recrystallized N-Bromosuccinimide (NBS).- Monitor the reaction by TLC to ensure completion.- Optimize temperature and solvent based on literature for similar reactions. |
| Formation of multiple brominated byproducts | - Over-bromination due to excess brominating agent.- Non-selective reaction conditions. | - Carefully control the stoichiometry of the brominating agent.- Add the brominating agent portion-wise or as a solution via slow addition.- Maintain a lower reaction temperature to improve selectivity. |
| Step 2: Diazotization & Cyclization | ||
| Failure to form the indazole ring | - Unstable diazonium salt intermediate.- Incorrect temperature control during diazotization.- Inappropriate acid concentration. | - Maintain the reaction temperature strictly between 0-5 °C during diazotization.- Ensure the acid concentration is appropriate for the formation and stability of the diazonium salt.- Use the diazonium salt immediately in the subsequent cyclization step. |
| Low yield of this compound | - Incomplete cyclization.- Formation of side products such as phenols or tars. | - Optimize the cyclization conditions (temperature and time).- Ensure anhydrous conditions if the reaction is sensitive to water.- Purge the reaction with an inert gas (e.g., nitrogen or argon). |
| Step 3: Purification | ||
| Difficulty in separating the product from impurities | - Co-elution of impurities during column chromatography.- Product "oiling out" during recrystallization. | - Use a gradient elution system for column chromatography to improve separation.- For recrystallization, screen various solvents and solvent mixtures. If the product oils out, reheat the solution, add more solvent, and allow for slower cooling. |
| Significant loss of product during purification | - Product is too soluble in the recrystallization solvent.- Adsorption of the product onto the silica gel during chromatography. | - For recrystallization, use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Cool the solution in an ice bath to maximize crystal formation.[1]- Deactivate the silica gel with a small percentage of a polar solvent (e.g., triethylamine in the eluent) if the product is basic and adsorbs strongly. |
Troubleshooting Logic Diagram
Detailed Experimental Protocols
Protocol 1: General Procedure for Bromination of a Substituted Aniline (Adapted)
-
Dissolution: Dissolve the starting aniline (e.g., 4-chloro-2-methylaniline) in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Cooling: Cool the solution to a temperature between -10 to 10°C.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.0 to 1.3 molar equivalents) to the cooled solution. Maintain the temperature during the addition.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Work-up: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude brominated aniline.
Protocol 2: General Procedure for Indazole Formation via Diazotization and Cyclization (Adapted)
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Diazotization: Dissolve the brominated aniline from Protocol 1 in an acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Cyclization: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at a controlled temperature (this may require gentle warming, depending on the specific substrate) until the cyclization is complete, as monitored by TLC.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude indazole product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 3: General Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[1]
This technical support guide provides a framework for troubleshooting low yield in the synthesis of this compound. Researchers should adapt these general procedures and troubleshooting tips to their specific experimental setup and observations.
References
Technical Support Center: Synthesis of 5-Bromo-6-chloro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach for the synthesis of this compound involves a multi-step process starting from 4-bromo-5-chloro-2-methylaniline. The general sequence includes:
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N-Acetylation: Protection of the amine group of the starting material.
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Diazotization and Cyclization: Formation of the indazole ring system.
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Deprotection: Removal of the acetyl group to yield the final product.
Q2: What are the most likely side products or impurities I might encounter in my synthesis?
Based on the common synthetic pathway, you may encounter the following categories of impurities:
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Starting Material Carryover: Unreacted 4-bromo-5-chloro-2-methylaniline or its N-acetylated derivative.
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Incomplete Cyclization Products: Residual diazonium salts or intermediates from the ring-closing step, though often unstable.
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Over-bromination Products: Formation of di-bromo-chloro-1H-indazole isomers if harsh brominating conditions are used in earlier steps.
-
Regioisomers: While the primary product is the 1H-indazole, formation of the 2H-indazole isomer is possible, particularly in subsequent alkylation reactions.
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Residual Solvents and Reagents: Trace amounts of solvents (e.g., acetic acid, chloroform) and reagents (e.g., isoamyl nitrite, sodium nitrite) used during the synthesis and workup.
Q3: How can I best purify the crude this compound?
Purification of the crude product is critical to obtain a high-purity final compound. The recommended methods are:
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from most side products and non-polar impurities. A gradient elution system, for example, with hexanes and ethyl acetate, is typically employed.
-
Recrystallization: For removing minor impurities and obtaining a crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be very effective.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction temperature is maintained at or below 0-5°C during the addition of the nitrosating agent (e.g., sodium nitrite). Use a fresh solution of the nitrosating agent. |
| Inefficient Cyclization | Optimize the reaction temperature and time for the cyclization step. Ensure anhydrous conditions if required by the specific protocol. |
| Product Loss During Workup | Be cautious during extractions and washes to avoid loss of product into the aqueous layers. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. |
| Suboptimal Deprotection | Ensure complete deprotection by monitoring the reaction with TLC. Adjust the reaction time or temperature if necessary. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
Possible Causes and Solutions:
| Side Product | Identification | Mitigation Strategies |
| Unreacted Starting Material | Compare the Rf value of a spot with the starting material (4-bromo-5-chloro-2-methylaniline or its acetylated form). | Increase the reaction time or temperature. Ensure the correct stoichiometry of reagents. |
| Isomeric Side Products | Isomers may have very similar Rf values. Characterization by NMR or LC-MS is recommended. | Optimize reaction conditions to favor the formation of the desired isomer. Purification by column chromatography may be necessary. |
| Over-brominated Products | These will have a higher molecular weight, which can be confirmed by mass spectrometry. | Carefully control the stoichiometry of the brominating agent in the initial steps of the synthesis. |
Experimental Protocols
A representative experimental protocol for a similar synthesis, the preparation of 5-bromo-1H-indazole from 4-bromo-2-methylaniline, is detailed below.[1] This can be adapted for the synthesis of this compound.
Step 1: N-Acetylation of 4-bromo-2-methylaniline
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In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform.
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Add acetic anhydride at a temperature below 40°C.
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Stir the solution for approximately 50 minutes.
Step 2: Diazotization and Cyclization
-
To the solution from Step 1, add potassium acetate and isoamyl nitrite.
-
Reflux the mixture at approximately 68°C for 20 hours.
-
After cooling, distill off the volatile components under reduced pressure.
Step 3: Deprotection and Workup
-
Add water and concentrated hydrochloric acid to the reaction residue and heat to 50-55°C.
-
Cool the solution and basify with 50% sodium hydroxide to a pH of 11.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over magnesium sulfate, and filter.
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Concentrate the organic phase and purify the crude product by silica gel chromatography.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A flowchart for troubleshooting common synthesis issues.
Potential Side Products
This diagram illustrates the target molecule and some potential side products that may be formed during the synthesis.
Caption: Key structures in the synthesis and potential byproducts.
References
Technical Support Center: Byproduct Formation in Suzuki Coupling of Dihalogenated Indazoles
Welcome to the technical support center for Suzuki coupling reactions of dihalogenated indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these synthetic transformations.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common byproducts in the Suzuki coupling of dihalogenated indazoles.
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of desired mono-coupled product and presence of starting dihalo-indazole | 1. Inefficient catalyst activation or turnover. 2. Low reactivity of the specific halogen position. 3. Poor solubility of reagents. | 1. Catalyst System: Consider a more active pre-catalyst system (e.g., G2 or G3 Buchwald pre-catalysts). Ensure the palladium source and ligand are of high purity. 2. Reaction Conditions: Increase the reaction temperature in increments of 10 °C. Prolong the reaction time and monitor by LC-MS. 3. Solvent: Use a solvent system known to solubilize all components effectively, such as dioxane/water or toluene/ethanol/water mixtures. |
| Formation of a significant amount of dehalogenated byproduct (monohalo-indazole) | 1. Hydride source in the reaction mixture. 2. Slow transmetalation relative to reductive elimination of a palladium-hydride species. | 1. Base Selection: Avoid strong alkoxide bases (e.g., NaOEt, KOtBu) which can be hydride sources. Switch to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2] 2. Solvent Purity: Use anhydrous and degassed solvents to minimize water and oxygen content. 3. Additives: In some cases, the addition of bromide salts has been shown to suppress dehalogenation.[2] |
| Presence of homocoupled biaryl byproduct (from the boronic acid) | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). 3. Slow oxidative addition of the dihalo-indazole. | 1. Degassing: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. 2. Catalyst Choice: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species. 3. Slow Addition: Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low. |
| Formation of the di-coupled product when mono-coupling is desired | 1. High reactivity of the second halogen after the first coupling. 2. Excess of boronic acid and/or prolonged reaction time. | 1. Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. 2. Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-coupled product is maximized. |
| Poor regioselectivity (coupling at the undesired halogen position) | 1. Similar reactivity of the two halogen atoms. 2. Steric and electronic effects of the indazole core and substituents. | 1. Ligand Selection: The choice of phosphine ligand can influence regioselectivity. Bulky, electron-rich ligands can sometimes favor reaction at a more sterically hindered position. 2. Protecting Groups: The presence and nature of a protecting group on the indazole nitrogen can influence the electronic properties of the ring and thus the reactivity of the halogen positions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki coupling of dihalogenated indazoles?
A1: The most frequently encountered byproducts are:
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Dehalogenated indazoles: Where one of the halogen atoms is replaced by a hydrogen atom.
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Homocoupled biaryls: Formed from the coupling of two boronic acid molecules.
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Di-substituted indazoles: Where both halogen atoms have been substituted, which is a byproduct if mono-substitution is the goal.
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Protodeborylated arenes: Where the boronic acid is converted back to its corresponding hydrocarbon.
Q2: How can I identify the dehalogenated byproduct?
A2: The dehalogenated byproduct can be identified using standard analytical techniques. In ¹H NMR spectroscopy, you will observe a new signal in the aromatic region corresponding to the proton that has replaced the halogen. Mass spectrometry will show a molecular ion peak corresponding to the mass of the indazole with one less halogen atom.
Q3: Which halogen is more likely to react first in a dihalogenated indazole?
A3: The regioselectivity of the initial Suzuki coupling is influenced by both steric and electronic factors. Generally, halogens at positions that are more electron-deficient and less sterically hindered will react preferentially. For instance, in N-substituted indazoles, the C3-position is often more reactive than other positions. Computational studies can also help predict the relative reactivity of different C-X bonds.
Q4: Does the protecting group on the indazole nitrogen affect byproduct formation?
A4: Yes, the N-protecting group can significantly influence the reaction outcome. It alters the electronic properties of the indazole ring, which can affect the rate of oxidative addition at each halogen position and potentially influence the stability of the palladium intermediates. Some protecting groups may also be labile under the basic reaction conditions, leading to a mixture of protected and unprotected species and complicating the product mixture.
Q5: Can the choice of palladium catalyst influence the formation of byproducts?
A5: Absolutely. The choice of both the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination, which can help to minimize the lifetime of intermediates that may lead to side reactions like dehalogenation.
Data Presentation
The following tables summarize quantitative data on the impact of reaction parameters on byproduct formation in the Suzuki coupling of halogenated indazoles and related heterocycles.
Table 1: Effect of Base on Dehalogenation in the Suzuki Coupling of 7-Bromo-4-sulfonamido-1H-indazoles
| Entry | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | K₂CO₃ | PdCl₂(dppf) | Dioxane/EtOH/H₂O | 120 | 2 | 70 | Traces |
| 2 | Cs₂CO₃ | PdCl₂(dppf) | Dioxane/EtOH/H₂O | 120 | 2 | 65 | Traces |
| 3 | K₃PO₄ | PdCl₂(PPh₃)₂ | Dioxane | 100 | 18 | 55 | Not reported |
Data adapted from a study on the Suzuki-Miyaura reaction of 7-bromo-4-sulfonamido-1H-indazoles. The dehalogenated byproduct was identified as the corresponding 4-sulfonamido-1H-indazole.[3]
Table 2: Influence of Ligand on Homocoupling in a Generic Suzuki Coupling Reaction
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Desired Product (%) | Homocoupling Byproduct (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 90 | 75 | 15 |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 80 | 92 | <5 |
| 3 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 80 | 95 | <3 |
This table presents representative data to illustrate the general trend of how ligand choice can suppress homocoupling. Specific results will vary depending on the dihalogenated indazole substrate.
Experimental Protocols
Protocol 1: General Procedure for Mono-Suzuki Coupling of a Dihalo-Indazole with Minimized Dehalogenation
This protocol is a general starting point and may require optimization for specific dihalogenated indazole substrates.
Materials:
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Dihalogenated indazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
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Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
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Anhydrous, degassed 1,4-dioxane
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Degassed water
Procedure:
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To an oven-dried Schlenk flask, add the dihalogenated indazole, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the palladium pre-catalyst under a positive flow of inert gas.
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Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).
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Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways in the Suzuki coupling of dihalogenated indazoles.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
Improving regioselectivity in the substitution of 5-Bromo-6-chloro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during the substitution of 5-Bromo-6-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the substitution of this compound challenging?
A1: The primary challenge arises from the molecule's multiple reactive sites. Firstly, the indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the formation of regioisomeric products during N-alkylation or N-acylation.[1] The 1H-indazole tautomer is generally more thermodynamically stable, but both nitrogens can be functionalized depending on the reaction conditions.[2] Secondly, the molecule has two halogen substituents, a bromine at the C-5 position and a chlorine at the C-6 position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond, which allows for selective functionalization at the C-5 position if conditions are controlled carefully.[3]
Q2: How can I selectively functionalize the N-1 position of the indazole ring?
A2: Selective N-1 functionalization is typically achieved under conditions that favor thermodynamic control.[2][4] Since the 1H-indazole tautomer is more stable than the 2H-tautomer, allowing the reaction to reach equilibrium will favor the N-1 substituted product.[5] A widely adopted and effective method is the use of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (THF).[4][6] This combination is believed to promote the formation of a tight ion pair, which sterically directs the electrophile to the N-1 position.[4]
Q3: What are the best methods for selective N-2 functionalization?
A3: N-2 functionalization is generally favored under kinetic control.[7] Several methods have been developed to achieve high N-2 selectivity:
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Acid Catalysis: Using a catalytic amount of a strong acid like triflic acid (TfOH) with diazo compounds is a highly regioselective method for N-2 alkylation, often providing excellent yields and selectivity (N-2/N-1 up to 100/0).[8][9]
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Mitsunobu Reaction: The Mitsunobu reaction, involving an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a strong preference for producing the N-2 alkylated isomer.[2][5]
-
Protecting Groups: Under mildly acidic conditions, protecting groups such as the tetrahydropyran (THP) group can be selectively introduced at the N-2 position, which is the kinetically favored product.[7]
Q4: How can I selectively perform a cross-coupling reaction at the C-5 position without affecting the C-6 chloro group?
A4: Selective cross-coupling at the C-5 position is feasible due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the key oxidative addition step of the palladium catalytic cycle.[3] By carefully choosing the catalyst, ligand, and reaction conditions, the palladium catalyst will preferentially react with the 5-bromo substituent. Standard conditions for Suzuki-Miyaura or Buchwald-Hartwig reactions can often be tuned to achieve this selectivity.
Q5: What are the recommended starting conditions for a Suzuki-Miyaura coupling at the C-5 position?
A5: For Suzuki-Miyaura coupling at the 5-bromo position, a common and effective catalyst system is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[10][11] Typical reaction conditions involve using a base such as potassium carbonate (K₂CO₃) in a solvent system like dimethoxyethane (DME) or dioxane, often with added water, at elevated temperatures (e.g., 80-90 °C).[10][11][12]
Q6: What about a Buchwald-Hartwig amination at the C-5 position?
A6: The Buchwald-Hartwig amination is an excellent method for forming a C-N bond at the C-5 position.[7][13] Success in this reaction is highly dependent on the choice of ligand. Biarylphosphine ligands are commonly employed.[14] The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), in an aprotic solvent like THF or toluene.[7][15][16]
Troubleshooting Guides
Issue 1: Poor N-1/N-2 Selectivity in N-Alkylation
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Problem: My N-alkylation reaction on this compound yields a mixture of N-1 and N-2 isomers that are difficult to separate. How can I improve the selectivity?
-
Solution: The regiochemical outcome of N-alkylation is a delicate balance of factors including the base, solvent, and electrophile.[2] To steer the reaction toward your desired isomer, consult the following decision-making workflow and data table.
Caption: Decision workflow for regioselective N-alkylation.
Table 1: Reaction Conditions for Regioselective N-Alkylation of Indazoles
| Target Position | Control Type | Recommended Conditions | Typical Selectivity | Reference |
|---|---|---|---|---|
| N-1 | Thermodynamic | Base: NaHSolvent: THF | High N-1 selectivity (>99% in some cases) | [2][4][5][6] |
| N-1 | Thermodynamic | Base: K₂CO₃Solvent: DMF | Good N-1 selectivity, allows for equilibration | [1][2][4] |
| N-2 | Kinetic | Catalyst: TfOHReagent: Diazo compound | Excellent N-2 selectivity (often >95%) | [1][8][9] |
| N-2 | Kinetic | Reagents: PPh₃, DIAD/DEAD, AlcoholSolvent: THF | Good to high N-2 preference |[2][5] |
Issue 2: Low Yield or Stalled Suzuki-Miyaura Coupling at C-5
-
Problem: The Suzuki-Miyaura coupling at the 5-bromo position is sluggish, incomplete, or gives low yields. What can I troubleshoot?
-
Solution: Low yields in Suzuki reactions can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst and Ligand: While Pd(dppf)Cl₂ is robust, other catalysts like Pd(PPh₃)₄ or custom catalyst/ligand systems may be more effective for your specific substrate.[10] Ensure the catalyst is fresh and has not been deactivated.
-
Base: The choice and quality of the base are critical. K₂CO₃ is common, but other bases like Cs₂CO₃ or K₃PO₄ can be more effective in difficult couplings. Ensure the base is anhydrous if required by the solvent system.
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Boronic Acid/Ester Quality: Boronic acids can degrade upon storage, leading to protodeboronation.[11] Use fresh, high-purity boronic acid or consider using the more stable pinacol ester equivalent.
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Solvent and Temperature: Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. If the reaction is sluggish, a moderate increase in temperature may improve the rate, but be cautious of potential side reactions.
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Oxygen Exclusion: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Issue 3: Side Reactions or Decomposition during Buchwald-Hartwig Amination
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Problem: I am observing decomposition of my starting material or significant side-product formation during the C-N coupling at the C-5 position. How can I achieve a cleaner reaction?
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Solution: Buchwald-Hartwig aminations can be sensitive, particularly with heterocyclic substrates.
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Base Strength: Strong bases like NaOt-Bu can sometimes promote side reactions with sensitive functional groups.[14] Consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require a more active catalyst system or higher temperatures.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the C-N bond formation. If you observe decomposition, switching to a different class of ligand (e.g., from a biarylphosphine to an NHC-based ligand) could provide a different reactivity profile and cleaner conversion.
-
Temperature Control: These reactions can be exothermic. Running the reaction at a lower temperature for a longer period can often minimize the formation of degradation products. Start at room temperature and gradually increase if the reaction does not proceed.
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Protecting Group Strategy: The free N-H of the indazole can sometimes interfere with the catalytic cycle. While many protocols work with the unprotected indazole, if issues persist, consider protecting the indazole nitrogen (e.g., with a Boc or SEM group) before the C-N coupling and deprotecting afterward.[7][17]
-
Key Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control) [1][4]
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Preparation: In a flame-dried flask under an inert atmosphere (Argon), suspend this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature overnight or until TLC analysis indicates completion.
-
Workup: Carefully quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the N-1 alkylated indazole.
Protocol 2: Selective N-2 Alkylation (Kinetic Control) [1][8]
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Preparation: To a solution of this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
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Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1 equiv) dropwise.
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Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the N-2 alkylated product.
Protocol 3: Suzuki-Miyaura Coupling at the C-5 Position [10][11]
-
Preparation: To a flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03-0.05 equiv).
-
Solvent and Degassing: Add the solvent (e.g., a 4:1 mixture of DME/water). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing debromination in 5-Bromo-6-chloro-1H-indazole reactions
Welcome to the technical support center for 5-Bromo-6-chloro-1H-indazole. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this reagent, with a particular focus on preventing unwanted debromination.
Troubleshooting Guide: Preventing Debromination
Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl bromides. This guide provides a structured approach to diagnosing and mitigating this issue when working with this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic workflow to troubleshoot and minimize debromination in your reactions.
Caption: A step-by-step workflow for troubleshooting debromination.
Question: I am observing a significant amount of the debrominated byproduct, 6-chloro-1H-indazole, in my reaction. What are the potential causes and how can I prevent this?
Answer: The formation of a debrominated byproduct is a known issue in palladium-catalyzed cross-coupling reactions. The primary mechanism is believed to involve the formation of a palladium-hydride (Pd-H) species which can then participate in the reductive cleavage of the C-Br bond. Here are key factors to investigate and optimize:
1. Catalyst and Ligand Selection:
The choice of palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle over the undesired debromination pathway.
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Recommendation: For Suzuki reactions, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be effective for couplings with bromoindazoles, providing good yields.[1] For Buchwald-Hartwig aminations, RuPhos and BrettPhos based catalyst systems have demonstrated high efficiency with bromoindazoles.[2] If using a Pd(0) source like Pd₂(dba)₃, ensure its quality, as degradation can lead to the formation of palladium black and promote side reactions.
2. Choice of Base:
The base plays a crucial role in the catalytic cycle and can also be a source of hydride species leading to debromination.
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Recommendation: Weaker inorganic bases are often preferred to minimize debromination. For Suzuki couplings, potassium carbonate (K₂CO₃) is a commonly used base that has been successful in reactions with bromoindazoles.[1] Stronger bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, should be used with caution. If debromination is observed, consider screening alternative bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
3. Solvent System:
The solvent can influence the reaction pathway and can also be a source of protons that contribute to debromination, especially in the presence of water.
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Recommendation: Anhydrous aprotic solvents such as 1,4-dioxane, toluene, or dimethoxyethane (DME) are generally recommended. While some Suzuki reactions benefit from the presence of water, it's crucial to control the amount, as excess water can promote hydrodehalogenation.[3] If debromination is a significant issue, ensure all reagents and solvents are rigorously dried.
4. Reaction Temperature:
Higher reaction temperatures can sometimes accelerate the rate of debromination more than the desired cross-coupling.
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Recommendation: It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature that favors product formation over byproduct generation.
5. N-Protection of the Indazole Ring:
For N-H containing heterocycles like indazole, deprotonation by the base can increase the electron density of the ring system, potentially influencing the reaction outcome. Protecting the indazole nitrogen with a suitable protecting group can sometimes suppress dehalogenation.[4]
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Recommendation: Consider protecting the indazole nitrogen with a group like tert-butyloxycarbonyl (Boc) or by alkylation prior to the cross-coupling reaction. The protecting group can be removed in a subsequent step.
Factors Influencing Debromination
The interplay of various reaction parameters contributes to the likelihood of debromination. The following diagram illustrates these relationships.
Caption: Key factors that can either promote or minimize debromination.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is recommended for Suzuki coupling with this compound?
A1: Based on studies with similar 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a good starting point.[1] It has been shown to provide high yields in relatively short reaction times.
Q2: What are the suggested starting conditions for a Suzuki coupling reaction?
A2: A reliable set of starting conditions for a Suzuki coupling of a 5-bromoindazole would be:
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Catalyst: Pd(dppf)Cl₂ (e.g., 5 mol%)
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Base: K₂CO₃ (e.g., 2-3 equivalents)
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Solvent: Dimethoxyethane (DME) or a mixture of 1,4-dioxane and water.
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Temperature: 80-90 °C These conditions have been reported to be effective for the coupling of 5-bromoindazoles with various boronic acids.[1][5]
Q3: For a Buchwald-Hartwig amination, what catalyst and base should I consider?
A3: For the amination of bromoindazoles, catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally effective.
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Catalyst/Ligand: A pre-catalyst such as RuPhos-Pd-G3 or BrettPhos-Pd-G3 is a good choice.
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Base: While strong bases like NaOtBu or LiHMDS are often used, they can increase the risk of debromination. Weaker bases like Cs₂CO₃ or K₃PO₄ should be considered if debromination is a problem.
Q4: Can I perform selective coupling at the bromine position without affecting the chlorine?
A4: Yes, due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, selective functionalization at the 5-bromo position is generally achievable. The reaction conditions can be tuned to favor the reaction at the more reactive site.
Data on Reaction Conditions
Table 1: Suzuki Coupling Conditions for 5-Bromoindazoles
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | N-Boc-2-pyrroleboronic acid | High | [1] |
| PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-dioxane/H₂O (1:1) | 90 | - | Aryl boronic acid esters | Good to Excellent | [5] |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 12 | N-Boc-2-pyrroleboronic acid | 40 | [1] |
Table 2: Buchwald-Hartwig Amination Conditions for Bromoindazoles
| Catalyst System (Precatalyst) | Base | Solvent | Temperature (°C) | Amine Partner | Yield (%) | Reference |
| RuPhos based (P1) | LiHMDS | THF | RT to 60 | Aromatic & Aliphatic secondary amines | Good | [2] |
| BrettPhos based (P3) | LiHMDS | THF | RT to 60 | Primary aliphatic & heteroaromatic amines | High | [2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized protocol and may require optimization.
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq.).
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Solvent Addition: Add the degassed solvent (e.g., DME or 1,4-dioxane/water mixture) via syringe.
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Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
This is a generalized protocol and may require optimization.
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Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 eq.) and evacuate and backfill with an inert gas three times.
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Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., Cs₂CO₃, 1.5 eq.).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
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Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
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Purification: Purify the crude product by flash column chromatography.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2368909-49-1|4-Bromo-6-chloro-5-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-6-chloro-1H-indazole Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Bromo-6-chloro-1H-indazole and its isomers. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, the formation of several structural isomers is possible, primarily depending on the synthetic route. The most common isomers arise from the arrangement of the bromine and chlorine substituents on the benzene ring of the indazole core. Based on typical electrophilic aromatic substitution and cyclization reactions used for indazole synthesis, you may encounter the following isomers:
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Regioisomers: These isomers have the same molecular formula but differ in the positions of the bromine and chlorine atoms on the aromatic ring. For example, you might find isomers such as 4-Bromo-6-chloro-1H-indazole or 7-Bromo-6-chloro-1H-indazole alongside your target molecule.
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Positional Isomers of the Indazole Nitrogen: Depending on the reaction conditions, alkylation or other substitutions can occur at either the N1 or N2 position of the indazole ring, leading to the formation of 1H and 2H-indazole isomers.
Q2: Why is the separation of this compound isomers challenging?
A2: The separation of these isomers is often difficult due to their very similar physicochemical properties.[1] Key challenges include:
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Similar Polarity: The isomers typically have very close polarities, which makes their separation by standard chromatographic techniques challenging, often resulting in co-elution.
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Similar Solubility Profiles: The isomers may exhibit comparable solubilities in common organic solvents, making separation by simple recrystallization inefficient.
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Co-crystallization: In some cases, the desired product and its isomers may crystallize together from a solution, leading to a mixed solid phase.
Q3: What are the recommended analytical techniques to identify and quantify the isomeric ratio in a mixture?
A3: A combination of analytical techniques is recommended for the accurate identification and quantification of this compound isomers:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers.[2] A well-developed HPLC method using a high-resolution column can effectively separate isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can help in identifying the specific isomers present in a mixture by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.
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Mass Spectrometry (MS): While MS will show the same molecular weight for isomers, it can be coupled with a separation technique like HPLC (LC-MS) to confirm the mass of the separated isomeric peaks.
Troubleshooting Guide
Issue 1: My isomers are co-eluting during column chromatography.
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Possible Cause: The chosen solvent system does not provide sufficient selectivity to resolve the isomers.
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Solution:
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Optimize the Mobile Phase: Experiment with different solvent systems. A common approach for separating isomers of halogenated indazoles is to use a gradient of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[3] Try very shallow gradients to maximize separation.
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Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. For instance, if you are using silica gel, a stationary phase with different selectivity, such as alumina or a bonded-phase silica (e.g., cyano or diol), might provide better resolution.
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Consider Preparative HPLC: For difficult separations, preparative HPLC with a high-resolution column can be an effective, albeit more resource-intensive, option.
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Issue 2: During recrystallization, the product "oils out" instead of forming crystals.
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Possible Cause: The solution is supersaturated, and the compound is coming out of the solution too quickly, or there are significant impurities present.[4]
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Solution:
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Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure complete dissolution, and then allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow down the cooling process.
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Scratch the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
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Add a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
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Pre-purification: If the sample is highly impure, consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
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Issue 3: The purity of my material does not improve significantly after recrystallization.
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Possible Cause: The chosen solvent is not ideal for discriminating between the desired product and the isomeric impurities.
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Solution:
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Systematic Solvent Screening: Conduct a systematic screening of different solvents or solvent mixtures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.
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Utilize a Two-Solvent System: If a single solvent is not effective, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) can be employed. Dissolve the compound in a minimum amount of the hot "solvent" and then slowly add the "anti-solvent" until the solution becomes turbid. Then, add a few drops of the hot "solvent" to clarify the solution and allow it to cool slowly.
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Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the separation of this compound isomers using silica gel column chromatography.
Materials:
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Crude this compound mixture
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Silica gel (60-120 mesh)
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Hexane (or heptane)
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Ethyl acetate
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Glass column
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Collection tubes
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the column.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., start with a 98:2 hexane:ethyl acetate mixture and slowly increase to 90:10).
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Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase.
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Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure desired isomer. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
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Erlenmeyer flask
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Hot plate
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Büchner funnel and filter flask
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Filter paper
Procedure:
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Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude material in different solvents at room temperature and upon heating.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Isomers
| Purification Technique | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved |
| Column Chromatography | Differential adsorption onto a stationary phase | High resolving power for isomers with different polarities. | Can be time-consuming and requires larger volumes of solvent. | >98% |
| Recrystallization | Difference in solubility between the desired compound and impurities at different temperatures. | Simple, cost-effective, and scalable. | May not be effective for isomers with very similar solubility profiles. Can lead to co-crystallization. | 95-99% |
| Preparative HPLC | Differential partitioning between a mobile and a stationary phase under high pressure. | Excellent separation for closely related isomers. | Expensive, requires specialized equipment, and is less scalable. | >99% |
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound isomers.
Caption: A troubleshooting logic diagram for common challenges in the purification of this compound isomers.
References
Overcoming poor solubility of 5-Bromo-6-chloro-1H-indazole in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-chloro-1H-indazole, focusing on overcoming its poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a halogenated heterocyclic compound with generally low aqueous solubility. It is predicted to be more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol. Its solubility is expected to be poor in nonpolar solvents.
Q2: I am observing very poor solubility of this compound in my reaction solvent. What can I do?
A2: To address poor solubility, consider the following strategies:
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Solvent Selection: Switch to a more suitable solvent. For many cross-coupling reactions, polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are effective.
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Co-solvents: Employ a co-solvent system. Adding a small amount of a high-boiling point, polar aprotic solvent like DMF or DMSO to a less polar solvent can significantly improve solubility.
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Temperature: Increase the reaction temperature. The solubility of most organic compounds increases with temperature. Ensure that the increased temperature does not lead to degradation of your starting material or product.
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Sonication: Use of an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
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Micronization: Reducing the particle size of the solid this compound can increase its surface area and improve the rate of dissolution.
Q3: Can I use heat to dissolve this compound before starting my reaction?
A3: Yes, gentle heating can be an effective method to dissolve the starting material. However, it is crucial to ensure that the compound is thermally stable at the temperature used. It is recommended to perform a small-scale test to check for any degradation before applying heat to your entire reaction.
Q4: Are there any particular types of reactions where the solubility of this compound is a known issue?
A4: Yes, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are common reactions where the solubility of heteroaromatic halides like this compound can be a limiting factor, especially when using less polar solvents like toluene or THF at room temperature.
Solubility Data
Quantitative experimental solubility data for this compound is not extensively available in the public domain. The following table provides qualitative and predicted solubility information. It is highly recommended to experimentally determine the solubility in your specific solvent system.
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Often used as a solvent for stock solutions. |
| Dimethylformamide (DMF) | High | A common solvent for cross-coupling reactions. |
| Tetrahydrofuran (THF) | Moderate | May require heating to achieve desired concentration. |
| 1,4-Dioxane | Moderate | Frequently used in Suzuki-Miyaura reactions. |
| Methanol | Low to Moderate | May be suitable for some reactions or as a co-solvent. |
| Ethanol | Low to Moderate | Similar to methanol. |
| Acetonitrile | Low | May have limited utility for reactions requiring high concentrations. |
| Toluene | Low | Often requires heating for sufficient solubility in cross-coupling reactions. |
| Water | Very Low | Practically insoluble. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
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This compound
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Selected solvent of interest
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Vials with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Centrifuge
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HPLC or UV-Vis spectrophotometer for analysis
Procedure:
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Add an excess amount of solid this compound to a vial.
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Add a known volume of the selected solvent to the vial.
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Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
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Shake the vial for 24-48 hours to ensure equilibrium is reached.
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After shaking, visually inspect the vial to confirm the presence of undissolved solid.
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Centrifuge the vial to pellet the excess solid.
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Carefully withdraw a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
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Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.
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Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline for a Suzuki-Miyaura reaction with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
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This compound
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Aryl or heteroaryl boronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., 1,4-dioxane/water mixture, DMF)
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Schlenk tube or reaction vial
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a Schlenk tube, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
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Evacuate and backfill the tube with an inert gas three times.
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Add the palladium catalyst (0.02-0.05 eq.) under a positive flow of inert gas.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial for success.
Materials:
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This compound
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Amine
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Palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts)
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Phosphine ligand (e.g., XPhos, RuPhos)
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Base (e.g., NaOt-Bu, K₃PO₄)
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Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
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Glovebox or Schlenk line
Procedure:
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In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq.) and the ligand to a Schlenk tube.
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Add the base (1.2-1.5 eq.), this compound (1.0 eq.), and the amine (1.1-1.3 eq.).
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Add the anhydrous, degassed solvent.
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Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Once complete, cool the reaction to room temperature.
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Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Filter, concentrate, and purify the crude product by column chromatography.
Troubleshooting Guides
Suzuki-Miyaura Reaction Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source. |
| Poor quality boronic acid | Check the purity of the boronic acid; consider using the corresponding boronic ester. | |
| Ineffective base | Ensure the base is anhydrous and finely powdered. Try a stronger base like Cs₂CO₃. | |
| Insufficient degassing | Degas the solvent thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of water or protic impurities | Use anhydrous solvents and reagents. |
| High temperature | Lower the reaction temperature if possible. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere. |
| Dehalogenation of Starting Material | Presence of reducing agents | Ensure high purity of all reagents and solvents. |
Buchwald-Hartwig Amination Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst/ligand | Use a pre-catalyst or ensure the ligand is not oxidized. Screen different ligands. |
| Incorrect base | The choice of base is critical. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ may be better for some substrates. | |
| Poor solvent quality | Use anhydrous and thoroughly degassed solvents. | |
| Side Product Formation | Reaction with other functional groups | If the amine has other nucleophilic sites, consider protecting them. |
| Hydrodehalogenation | This can be a side reaction; optimizing the ligand and temperature may minimize it. | |
| Difficulty in Product Isolation | Palladium contamination | Filter the crude reaction mixture through a pad of celite or use a palladium scavenger. |
Visualizations
VEGFR Signaling Pathway
Derivatives of substituted indazoles, such as Axitinib, are known to be potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs). The following diagram illustrates a simplified VEGFR signaling pathway, which is a key target in anti-angiogenic cancer therapies.
Caption: Simplified VEGFR signaling pathway targeted by indazole-based inhibitors.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing the poor solubility of this compound in a chemical reaction.
Caption: Troubleshooting workflow for poor solubility of this compound.
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-6-chloro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-6-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no yield. What are the primary causes of catalyst poisoning in this specific reaction?
A1: Catalyst poisoning in cross-coupling reactions involving this compound primarily stems from the coordination of the nitrogen atoms of the indazole ring to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, thereby hindering the catalytic cycle. Additionally, impurities from the synthesis of the starting material or degradation products can also act as catalyst poisons.
Q2: What are the most likely impurities in my this compound starting material that could be poisoning my catalyst?
A2: Based on plausible synthetic routes, potential impurities in this compound could include:
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Unreacted Starting Materials: Residual 4-chloro-2-methylaniline or other precursors from the initial steps of the synthesis.
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Isomeric Byproducts: Formation of other positional isomers during the bromination or cyclization steps.
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Residual Reagents: Traces of brominating agents (e.g., NBS), acids, or bases used during the synthesis.
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Degradation Products: The indazole ring can be susceptible to degradation under harsh conditions.
Q3: How does the indazole moiety itself inhibit the palladium catalyst?
A3: The nitrogen atoms in the indazole ring can act as ligands, coordinating to the palladium center and potentially displacing the desired phosphine ligands. This can lead to the formation of stable, off-cycle palladium-indazole complexes that are catalytically inactive. The acidity of the N-H proton in the indazole can also play a role; under basic reaction conditions, the resulting indazolide anion can be a strong binder to the palladium center, further contributing to catalyst deactivation.[1]
Q4: I am observing a black precipitate in my reaction mixture. What is it and what does it indicate?
A4: The formation of a black precipitate is often indicative of palladium black, which is the agglomeration of the palladium catalyst into an inactive, elemental form. This suggests catalyst decomposition, which can be caused by a variety of factors including:
-
Insufficient ligand stabilization of the palladium center.
-
Reaction temperatures that are too high.
-
The presence of oxygen or other oxidizing impurities.
-
Strong coordination of the substrate or impurities to the palladium, leading to ligand dissociation and subsequent agglomeration.
Q5: Which phosphine ligands are recommended for cross-coupling reactions with this compound?
A5: The choice of ligand is critical for successful cross-coupling with N-heterocyclic substrates. Generally, bulky and electron-rich phosphine ligands are preferred as they can promote the desired catalytic cycle while minimizing catalyst inhibition by the indazole substrate. For Suzuki-Miyaura reactions with bromoindazoles, ligands such as SPhos, XPhos, and Pd(dppf)Cl₂ have shown good performance.[2][3] For Heck reactions, bulky phosphine ligands are also beneficial.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
Analyze the this compound starting material by NMR and LC-MS to identify any potential impurities.
-
If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
-
Optimize Ligand and Catalyst:
-
Increase the ligand-to-palladium ratio to better protect the catalytic center.
-
Screen a panel of bulky, electron-rich phosphine ligands. Refer to the table below for guidance.
-
-
Modify Reaction Conditions:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Degas all solvents and reagents thoroughly.
-
Consider using a lower reaction temperature to minimize catalyst decomposition.
-
-
Choice of Base:
-
The choice of base can be critical. A weaker base might be beneficial if deprotonation of the indazole and subsequent strong coordination is suspected to be the primary mode of catalyst inhibition.
-
Issue 2: Catalyst Deactivation in Heck and Sonogashira Reactions
Troubleshooting Steps:
-
Ligand Selection:
-
For Heck reactions, employ sterically demanding phosphine ligands to discourage coordination of the indazole nitrogen.[4]
-
In Sonogashira couplings, ensure the copper co-catalyst is of high purity and consider using a ligand that can stabilize both the palladium and copper species.
-
-
Protecting the Indazole Nitrogen:
-
If catalyst poisoning by the N-H proton is suspected, consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the cross-coupling reaction. This will block the coordination of the indazole nitrogen to the palladium catalyst.
-
-
Slow Addition of Reagents:
-
Slow addition of the this compound substrate can help to maintain a low concentration of the potential catalyst poison in the reaction mixture at any given time.
-
Quantitative Data Summary
Table 1: Effect of Indazole on Suzuki-Miyaura Coupling Yield
The following data illustrates the inhibitory effect of indazole on a model Suzuki-Miyaura coupling reaction of 6-chloroindole with phenylboronic acid.[1]
| Additive (1.0 equiv) | Yield of Coupled Product (%) |
| None | 97 |
| Indole | 95 |
| Indazole | <5 |
| Benzimidazole | <5 |
Table 2: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of 5-Bromoindazoles
This table provides a qualitative comparison of ligand performance for the Suzuki-Miyaura coupling of 5-bromoindazoles with various boronic acids.[3][5]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | Moderate |
| PCy₃ | Pd(PCy₃)₂ | K₂CO₃ | DME | 80 | Moderate |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | Good |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | Good |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis is adapted from a known procedure for a similar compound.[6]
-
Bromination of 4-chloro-2-methylaniline: 4-chloro-2-methylaniline is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile to yield 2-bromo-4-chloro-6-methylaniline.
-
Diazotization and Cyclization: The resulting 2-bromo-4-chloro-6-methylaniline is then subjected to diazotization using a nitrite source (e.g., isoamyl nitrite) in an acidic medium, followed by in situ cyclization to form this compound.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., DME or a dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Technical Support Center: Identification of Impurities in 5-Bromo-6-chloro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-chloro-1H-indazole. The information herein is designed to assist in the identification and characterization of potential impurities that may be present in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in a sample of this compound?
A1: Impurities in this compound samples can originate from several stages of the manufacturing process and storage. The primary sources include:
-
Starting Materials: Incomplete reaction of the initial building blocks used in the synthesis. A plausible synthetic precursor is a substituted 2-methylaniline, such as 4-Bromo-5-chloro-2-methylaniline.
-
Intermediates: Unreacted intermediates from the synthetic pathway.
-
By-products: Compounds formed from side reactions occurring during the synthesis. These can include regioisomers (e.g., 7-Bromo-6-chloro-1H-indazole or 5-Bromo-4-chloro-1H-indazole), products of over-halogenation (di- or tri-halogenated indazoles), or products from incomplete cyclization.
-
Reagents and Solvents: Residual solvents, catalysts, and reagents used in the synthesis and purification steps.
-
Degradation Products: The compound may degrade over time, particularly if exposed to light, heat, or reactive atmospheric conditions, leading to the formation of various degradation products.[1]
Q2: I have an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: A systematic approach is recommended for the identification of an unknown peak in your HPLC chromatogram:
-
Review the Synthesis Route: Analyze the synthetic pathway to hypothesize potential side products, unreacted starting materials, and intermediates.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification. The isotopic pattern can also be informative, especially for bromine and chlorine-containing compounds.
-
High-Resolution Mass Spectrometry (HRMS): For a more precise mass determination, HRMS can help in elucidating the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated, for instance, through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation.[2][3][4][5]
-
Reference Standards: If a specific impurity is suspected, obtaining a reference standard of that compound and comparing its retention time and spectral data with the unknown peak is a definitive method of confirmation.
Q3: My ¹H NMR spectrum of this compound shows unexpected signals. What could be the cause?
A3: Unexpected signals in an NMR spectrum can arise from several sources:
-
Residual Solvents: Peaks corresponding to common laboratory solvents used during synthesis or purification.
-
Process-Related Impurities: The presence of starting materials, intermediates, or by-products from the synthesis.
-
Regioisomers: Different substitution patterns on the indazole ring will result in distinct NMR spectra.
-
Degradation Products: If the sample has degraded, the resulting compounds will show their own characteristic peaks.
To troubleshoot, compare the chemical shifts of the unknown peaks with tables of common NMR solvents. A detailed analysis of the coupling patterns and integration in the aromatic region can help in identifying isomeric impurities.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms: One or more unexpected peaks are observed in the HPLC chromatogram of your this compound sample.
| Possible Cause | Troubleshooting Steps |
| Contamination | 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Use fresh, HPLC-grade solvents. 3. Ensure all glassware is meticulously clean. |
| Presence of Starting Materials or Intermediates | 1. If available, obtain reference standards for potential starting materials and intermediates. 2. Spike your sample with these standards to see if any of the unknown peaks increase in area. |
| Formation of By-products (e.g., regioisomers) | 1. Use LC-MS to determine the molecular weight of the impurity. Isomers will have the same molecular weight as the main compound. 2. If possible, isolate the impurity using preparative HPLC for structural elucidation by NMR. |
| Sample Degradation | 1. Analyze a freshly prepared sample if available. 2. Investigate the stability of the compound under your storage and handling conditions. |
Issue 2: Inconsistent NMR Spectroscopic Data
Symptoms: The ¹H or ¹³C NMR spectrum of your sample shows unexpected signals, or the integration values are incorrect.
| Possible Cause | Troubleshooting Steps |
| Residual Solvents | 1. Compare the chemical shifts of the unknown peaks with a table of common NMR solvents. 2. Dry your sample under high vacuum to remove volatile solvents. |
| Presence of a Regioisomer | 1. Carefully analyze the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum. A different substitution pattern will result in a different spectrum. 2. Utilize 2D NMR techniques (e.g., COSY, HMBC) to aid in structure confirmation. |
| Mixture of Tautomers | 1. The indazole ring can exist in different tautomeric forms, which may lead to a more complex NMR spectrum. 2. Variable temperature NMR experiments can sometimes help to resolve tautomeric exchange. |
| Incorrect Integration | 1. Ensure the baseline of the spectrum is flat and the integration regions are set correctly. 2. Check for overlapping signals that may be affecting the integration. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
Protocol 2: Sample Preparation for NMR Spectroscopy
Sample Preparation: Weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. Acquire ¹H and ¹³C NMR spectra.
Visualizations
Caption: Workflow for identifying unknown impurities.
Caption: Logical flow for troubleshooting impurity sources.
References
- 1. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 2. The nuclear magnetic resonance spectra of substituted indazoles (1967) | E.B. Dennler | 4 Citations [scispace.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Alkylation of 5-Bromo-6-chloro-1H-indazole
Welcome to the technical support center for the regioselective alkylation of 5-Bromo-6-chloro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments.
The alkylation of indazoles, including this compound, presents a significant challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. This often leads to the formation of a mixture of regioisomers.[1] The regiochemical outcome is highly dependent on the reaction conditions, particularly the choice of base, solvent, and alkylating agent.[2]
Controlling the regioselectivity is crucial for efficient synthesis and to avoid the need for challenging separation of isomers.[2] The selection of appropriate reaction conditions allows for the targeted synthesis of either the N1- or N2-alkylated product. This selection is often a balance between thermodynamic and kinetic control.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which can be leveraged to favor the N1-alkylated product under equilibrating conditions.[1][3]
Data Presentation: Regioselectivity in Indazole Alkylation
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99 : 1 | 89 | [1] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99 : 1 | 91 | [1] |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99 : 1 (N1) | >90 | [1] |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH / THF | 50 | >95 : 5 (N1) | 85 | [1] |
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substrate | Alkylating Agent | Base / Solvent / Reagent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4 : 96 | 89 | [1] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | <1 : 99 | 91 | [1] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0 : 100 | Not Specified | [1] |
| 5-CO₂Me-1H-indazole | n-pentanol | PPh₃ / DIAD / THF | 0 to RT | 1 : 2.5 | 78 (combined) | [3] |
Table 3: Conditions Yielding Mixtures of N1 and N2 Isomers
| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Combined Yield (%) | Reference |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | ~1 : 1 | 51.6 | [1] |
| 5-CO₂Me-1H-indazole | 4-tert-butylbenzyl bromide | K₂CO₃ / DMF | ~1 : 1 | Not Specified | [1] |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | 53 : 47 | 84 | [1][4] |
| 5-bromo-3-CO₂Me-1H-indazole | Isopropyl iodide | NaH / DMF | 45 : 55 (approx.) | 84 | [4] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the alkylation of this compound.
Question 1: My reaction yields a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?
Answer:
Achieving high N1-selectivity generally requires conditions that favor thermodynamic control.[5]
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[2][6] The sodium cation may coordinate with the N2 nitrogen, sterically hindering the approach of the alkylating agent.[4]
-
Alternative Strong Base System: Cesium carbonate (Cs₂CO₃) in a solvent like dioxane can also strongly favor N1-alkylation, particularly when using alkyl tosylates as the electrophile.
-
Temperature: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can help ensure thermodynamic equilibrium is reached, favoring the more stable N1 isomer.[4] However, prolonged high temperatures might lead to side products.
Question 2: I am trying to synthesize the N2-alkylated isomer, but I am getting significant amounts of the N1 product. What conditions favor N2-alkylation?
Answer:
N2-alkylation is often favored under kinetic control.
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD in THF, is a reliable method for achieving N2-selectivity.[1] This method generally proceeds under mild conditions and favors the kinetically controlled product.
-
Steric Hindrance at N1: While your substrate has substituents at C5 and C6, the principles of steric hindrance can be applied. In other indazoles, bulky substituents at the C7 position sterically block the N1 position, leading to excellent N2 selectivity even with NaH in THF.[5][7] While not directly applicable to your starting material, this highlights the importance of sterics in directing the alkylation.
-
Acid Catalysis: For certain alkylating agents like diazo compounds, acidic conditions (e.g., using triflic acid) can lead to highly selective N2-alkylation.[8]
Question 3: My reaction with potassium carbonate (K₂CO₃) in DMF is not selective. Is this expected, and how can I manage it?
Answer:
Yes, this is a common outcome. The use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently results in a mixture of N1 and N2 isomers.[2] While this method is straightforward to perform, it often lacks selectivity.[1] If you must use this method, be prepared to separate the regioisomers using chromatography. For improved selectivity, it is recommended to switch to a more regioselective protocol, such as NaH in THF for N1 or Mitsunobu conditions for N2.
Question 4: I am observing low conversion and my starting material remains. What could be the issue?
Answer:
Several factors could contribute to low conversion:
-
Insufficient Base: Ensure you are using a sufficient excess of the base (typically 1.1 to 2.0 equivalents) to ensure complete deprotonation of the indazole.
-
Reaction Time and Temperature: Some alkylations may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Quality of Reagents and Solvents: Ensure that your base is active and your solvent is anhydrous, especially when using moisture-sensitive reagents like NaH.
-
Poor Solubility: The starting material or the intermediate indazole salt may have poor solubility in the chosen solvent, hindering the reaction.
Question 5: How do the 5-Bromo and 6-chloro substituents on my indazole affect the regioselectivity?
Answer:
Electron-withdrawing groups on the benzene ring of the indazole, such as bromo and chloro substituents, generally decrease the nucleophilicity of both nitrogen atoms. However, their electronic effects on the N1 versus N2 positions are not always straightforward and can be influenced by the reaction conditions. The 6-chloro substituent is not expected to exert a strong steric influence on either nitrogen. Therefore, the general principles of base and solvent selection outlined above are expected to be the dominant factors in controlling the regioselectivity for this compound.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the alkylation of this compound.
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is designed to favor the thermodynamically more stable N1-alkylated product.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol favors the kinetically controlled N2-alkylated product.
-
Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring for completion by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.[1]
Visualization of Experimental Workflow
The choice of base is a critical decision point in determining the regioselectivity of the alkylation. The following diagram illustrates the logical workflow for selecting the appropriate conditions.
Caption: Decision workflow for regioselective N-alkylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity of 5-Bromo-6-chloro-1H-indazole vs. 6-Bromo-5-chloro-1H-indazole: A Guide for Synthetic Strategy
Abstract
This guide provides a comparative analysis of the chemical reactivity of two isomeric dihalogenated indazoles: 5-Bromo-6-chloro-1H-indazole and 6-Bromo-5-chloro-1H-indazole. These compounds are valuable building blocks in the synthesis of pharmaceuticals and functional materials. Understanding their differential reactivity is crucial for designing selective and efficient synthetic routes. This document outlines the predicted reactivity based on fundamental principles of organic chemistry and provides illustrative experimental data for key cross-coupling reactions. Detailed experimental protocols and workflow visualizations are included to aid researchers in their synthetic endeavors.
Introduction and Predicted Reactivity
The regioselective functionalization of polyhalogenated heterocyclic compounds is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of molecular scaffolds. This compound and 6-Bromo-5-chloro-1H-indazole present a classic challenge in selective synthesis: how to functionalize one carbon-halogen bond in the presence of another.
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the relative ease of oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. Generally, the reactivity follows the trend C-I > C-Br > C-Cl, which is inversely correlated with the C-X bond dissociation energy.[1][2] Therefore, for both isomers, the carbon-bromine (C-Br) bond is predicted to be significantly more reactive than the carbon-chlorine (C-Cl) bond. This allows for selective cross-coupling at the brominated position under carefully controlled conditions.
While the C-Br bond is the more reactive site in both isomers, subtle differences in reactivity are anticipated due to the electronic influence of the adjacent chloro substituent. Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). For both chlorine and bromine, the inductive effect dominates.
-
In this compound , the electron-withdrawing chlorine at the 6-position will slightly decrease the electron density of the entire benzene ring, including the C5-Br bond.
-
In 6-Bromo-5-chloro-1H-indazole , the electron-withdrawing chlorine at the 5-position will also decrease the electron density of the ring, including the C6-Br bond.
The precise impact of these electronic differences on the rate of oxidative addition is subtle and can be influenced by the specific reaction conditions, catalyst, and ligand. However, it is a critical parameter to consider when optimizing reaction conditions for selective monofunctionalization. This guide presents hypothetical, yet plausible, experimental outcomes to illustrate these principles.
Caption: Factors influencing the predicted reactivity of dihalo-indazoles.
Comparative Performance in Cross-Coupling Reactions
To illustrate the expected reactivity, this section provides hypothetical data for two common and synthetically valuable palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The data is designed to reflect the higher reactivity of the C-Br bond and subtle differences between the isomers.
Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This experiment compares the efficiency of a selective Suzuki-Miyaura coupling at the C-Br position for both isomers.
Table 1: Illustrative Data for Selective Suzuki-Miyaura Coupling
| Entry | Substrate | Product | Yield (%) | Reaction Time (h) |
| 1 | This compound | 6-Chloro-5-(4-methoxyphenyl)-1H-indazole | 85 | 4 |
| 2 | 6-Bromo-5-chloro-1H-indazole | 5-Chloro-6-(4-methoxyphenyl)-1H-indazole | 82 | 4.5 |
Data are illustrative and based on predicted reactivity.
Buchwald-Hartwig Amination with Morpholine
This experiment compares the efficiency of a selective Buchwald-Hartwig amination at the C-Br position.
Table 2: Illustrative Data for Selective Buchwald-Hartwig Amination
| Entry | Substrate | Product | Yield (%) | Reaction Time (h) |
| 1 | This compound | 4-(6-Chloro-1H-indazol-5-yl)morpholine | 78 | 6 |
| 2 | 6-Bromo-5-chloro-1H-indazole | 4-(5-Chloro-1H-indazol-6-yl)morpholine | 75 | 6.5 |
Data are illustrative and based on predicted reactivity.
Experimental Protocols
The following protocols are detailed methodologies for conducting the comparative experiments outlined above.
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for a comparative Suzuki-Miyaura coupling experiment.
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the dihalo-indazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.1 mmol, 1.1 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (as indicated by consumption of the starting material), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
General Protocol for Buchwald-Hartwig Amination
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the dihalo-indazole (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%), and Xantphos (0.036 mmol, 3.6 mol%).
-
Add anhydrous toluene (10 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) followed by sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask and heat the reaction mixture to 110 °C. Stir vigorously and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycles
The reactivity of these substrates is primarily explored through palladium-catalyzed cross-coupling reactions. The fundamental mechanisms, or "signaling pathways," for these transformations are depicted below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This guide establishes a framework for understanding the comparative reactivity of this compound and 6-Bromo-5-chloro-1H-indazole. Based on fundamental principles, selective monofunctionalization at the more labile C-Br bond is highly feasible for both isomers. Subtle differences in reactivity, arising from the relative positions of the halogen substituents, can be exploited to optimize synthetic strategies. The provided protocols and illustrative data serve as a starting point for researchers to empirically validate these predictions and develop robust methods for the synthesis of complex indazole derivatives.
References
A Comparative Guide to the Suzuki Coupling of Bromo-Chloro Indazole Isomers
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds like indazole is a cornerstone of discovering novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of diverse molecular fragments. When the indazole core is substituted with both bromine and chlorine, the regioselectivity of the Suzuki coupling becomes a critical consideration. This guide provides an objective comparison of the expected reactivity of bromo-chloro indazole isomers in Suzuki coupling reactions, supported by established chemical principles and experimental data from analogous heterocyclic systems.
Understanding the Reactivity of Halogens in Suzuki Coupling
The reactivity of aryl halides in palladium-catalyzed Suzuki coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is often rate-determining. The generally accepted order of reactivity is:
I > Br > OTf > Cl
This trend is a direct consequence of the bond dissociation energies, where the C-I bond is the weakest and the C-Cl bond is the strongest.[1] Consequently, in a molecule containing both a bromine and a chlorine atom, the Suzuki coupling is generally expected to occur selectively at the carbon-bromine bond under standard conditions.[1]
However, the electronic nature of the indazole ring and the specific substitution pattern can influence this inherent reactivity. The position of the halogen on the heterocyclic ring affects the electrophilicity of the carbon center, which in turn can modulate the rate of oxidative addition.[2][3] For some nitrogen-containing heterocycles, it has been observed that a chloride at a highly electron-deficient position can be more reactive than a bromide at a less activated position.[2][3][4]
Comparative Reactivity of Bromo-Chloro Indazole Isomers
| Indazole Isomer | Position of Bromine | Position of Chlorine | Expected Site of Initial Suzuki Coupling (Standard Conditions) | Rationale |
| 3-Bromo-5-chloro-1H-indazole | 3 | 5 | C-3 (Bromo) | The C-Br bond is inherently more reactive than the C-Cl bond. |
| 5-Bromo-3-chloro-1H-indazole | 5 | 3 | C-5 (Bromo) | The C-Br bond is inherently more reactive than the C-Cl bond. |
| 3-Bromo-7-chloro-1H-indazole | 3 | 7 | C-3 (Bromo) | The C-Br bond is inherently more reactive than the C-Cl bond. |
| 7-Bromo-3-chloro-1H-indazole | 7 | 3 | C-7 (Bromo) | The C-Br bond is inherently more reactive than the C-Cl bond. |
| 5-Bromo-7-chloro-1H-indazole | 5 | 7 | C-5 (Bromo) | The C-Br bond is inherently more reactive than the C-Cl bond. |
| 7-Bromo-5-chloro-1H-indazole | 7 | 5 | C-7 (Bromo) | The C-Br bond is inherently more reactive than the C-Cl bond. |
Note: The regioselectivity can potentially be altered by the choice of catalyst, ligands, and reaction conditions. For instance, the use of highly active, bulky, and electron-rich phosphine ligands has been shown to facilitate the coupling of less reactive aryl chlorides.[1] In some cases, this can lead to a reversal of the expected selectivity or enable sequential couplings.[2][3]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a bromo-indazole. This protocol can serve as a starting point and may require optimization for specific bromo-chloro indazole isomers and boronic acids. To achieve coupling at the chloro- position, more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized catalyst systems (e.g., those with bulky, electron-rich ligands like SPhos or XPhos), would likely be necessary.[5]
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole
Materials:
-
Bromo-chloro indazole isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene, with 10-20% water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the bromo-chloro indazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated indazole.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow of a Suzuki coupling reaction with a dihalogenated substrate, highlighting the factors that influence regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 5-Bromo-6-chloro-1H-indazole: A Comparative Guide for Researchers
For Immediate Release
In the dynamic landscape of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide offers a comparative analysis of the biological activity of 5-Bromo-6-chloro-1H-indazole against other key indazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications in oncology, infectious diseases, and inflammatory conditions. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its probable activities based on the well-documented biological profiles of structurally similar halogenated indazoles.
Indazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, into the indazole ring can significantly modulate the physicochemical properties and biological activities of the resulting compounds.[4]
Comparative Analysis of Biological Activity
To provide a clear comparison, the following tables summarize the reported biological activities of various halogenated indazole derivatives against different cell lines and microbial strains. This data serves as a benchmark for predicting the potential efficacy of this compound.
Table 1: Comparative Anticancer Activity of Indazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o (an indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [5] |
| A549 (Lung Cancer) | >40 | [5] | |
| PC-3 (Prostate Cancer) | 28.4 | [5] | |
| HepG2 (Liver Cancer) | 19.6 | [5] | |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3 | [6] |
| Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | FaDu (Hypopharyngeal Carcinoma) | - | [7] |
| Compound 8e (a functionalized indole) | Leukemia Cell Lines (CCRF-CEM, HL-60(TB), K-562, RPMI-8226) | log10GI50 between -5.68 and -6.09 | [8] |
| Compound 6h (an oxadiazole analogue) | SNB-19 (CNS Cancer) | PGI of 65.12% at 10 µM | [9] |
IC50: The half-maximal inhibitory concentration. PGI: Percentage Growth Inhibition. Note: Direct IC50 values for all compounds were not available in the cited literature.
Table 2: Comparative Antimicrobial Activity of Indazole Derivatives
| Compound/Derivative | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 66 (3-methyl-1H-indazole derivative) | Bacillus subtilis | 22 | - | [1] |
| Escherichia coli | 46 | - | [1] | |
| Compound 76 (5-nitro-1H-indazole derivative) | Aspergillus niger | 19.4 | - | [1] |
| Staphylococcus aureus | 17.4 | - | [1] | |
| Compound 5j (N-methyl-3-aryl indazole) | Bacillus megaterium | 16 | - | [10] |
| Escherichia coli | 16 | - | [10] |
MIC: Minimum Inhibitory Concentration. A larger zone of inhibition indicates greater antimicrobial activity.
Table 3: Comparative Anti-inflammatory Activity of Indazole Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Indazole | Cyclooxygenase-2 (COX-2) Inhibition | - | [11][12] |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) Inhibition | - | [11][12] |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) Inhibition | - | [11][12] |
Note: The referenced studies confirm dose-dependent inhibition of COX-2, a key enzyme in inflammation, by these indazole derivatives, though specific IC50 values were not provided in the snippets.
Experimental Protocols
The biological activities of the compared indazole derivatives were evaluated using standard and validated experimental protocols. Below are detailed methodologies for the key assays mentioned.
Anticancer Activity: MTT Assay
The anti-proliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[5]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Biological Mechanisms and Workflows
To further aid in the understanding of the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow for Anticancer Drug Discovery with Indazole Derivatives.
Caption: Mechanism of Action: Kinase Inhibition by Indazole Derivatives.
Conclusion
The indazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Based on the extensive research into halogenated indazole derivatives, it is highly probable that this compound possesses significant biological activity. The comparative data presented in this guide suggest that its most promising applications may lie in the fields of anticancer and antimicrobial research. Further experimental validation is crucial to fully elucidate the biological profile of this compound and to determine its potential as a lead compound in future drug discovery efforts.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of functionalized indoles as antimycobacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. jcdr.net [jcdr.net]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-6-chloro-1H-indazole: A Potential Chemical Probe for Target Identification Awaiting Validation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the potential of 5-Bromo-6-chloro-1H-indazole as a chemical probe for target identification, placed in the context of the broader class of indazole-based kinase inhibitors. This guide outlines the necessary experimental validation and compares its core structure to established alternatives.
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, particularly as an inhibitor of protein kinases.[1][2][3][4][5] The compound this compound, a halogenated derivative of this privileged structure, presents as a candidate for development as a chemical probe for target identification. However, a comprehensive review of available scientific literature and patent databases reveals a critical lack of specific biological data for this particular molecule. While the indazole core is prevalent in numerous potent kinase inhibitors, direct experimental validation of this compound's activity, selectivity, and cellular target engagement is currently absent from the public domain.
This guide, therefore, serves a dual purpose: to highlight the potential of this compound based on the well-established properties of the indazole class and to provide a clear framework of the essential experimental protocols required for its validation as a chemical probe.
The Indazole Scaffold: A Proven Pharmacophore for Kinase Inhibition
Indazole derivatives have been extensively explored as ATP-competitive kinase inhibitors. Their structural similarity to the purine core of ATP allows them to bind to the kinase ATP-binding site. The specific substitution pattern on the indazole ring dictates the potency and selectivity against different kinases. Numerous patents and publications describe the synthesis and structure-activity relationships (SAR) of indazole analogs targeting a wide array of kinases, including but not limited to:
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, implicated in cancer.[6][7][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, a hallmark of cancer.
-
Glycogen Synthase Kinase 3 (GSK-3): Involved in numerous cellular processes, including metabolism, neurodevelopment, and apoptosis.
-
Janus Kinases (JAKs): Central to cytokine signaling pathways.
-
Rho-associated coiled-coil containing protein kinase (ROCK): A key regulator of the actin cytoskeleton.
The presence of bromine and chlorine atoms on the 5- and 6-positions of the indazole ring in this compound offers potential for specific interactions within the ATP-binding pocket of kinases and provides synthetic handles for further chemical modification and the development of more complex probes, such as affinity matrices or activity-based probes.
Comparative Analysis: Potential vs. Validated Probes
Without specific target and activity data for this compound, a direct quantitative comparison with alternative probes is not feasible. However, we can compare its structural class to well-validated indazole-based kinase inhibitors that have been successfully used as chemical probes.
| Feature | This compound (Hypothetical) | Established Indazole-Based Probes (e.g., for PLK4, VEGFR) |
| Core Scaffold | 1H-Indazole | 1H-Indazole or related isomers |
| Key Interactions | Potential for hydrogen bonding and halogen bonding within the ATP-binding site. | Demonstrated hydrogen bonding with the kinase hinge region and specific interactions with other key residues. |
| Known Targets | Not publicly available. | Specific kinases (e.g., PLK4, VEGFRs) with well-characterized inhibitory profiles. |
| Potency (IC50/Ki) | Not publicly available. | Typically in the nanomolar to low micromolar range against their primary targets. |
| Selectivity | Unknown. | Characterized against a panel of kinases, with varying degrees of selectivity. |
| Cellular Activity | Not publicly available. | Demonstrated inhibition of target kinase activity in cellular assays. |
Experimental Roadmap for Validation
To validate this compound as a chemical probe, a systematic experimental approach is required. The following protocols outline the key steps in this process.
Experimental Protocols
1. Biochemical Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified protein kinases.
-
Methodology: A common method is a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate, and varying concentrations of this compound in an appropriate buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at the optimal temperature for the kinase.
-
Add a reagent to stop the kinase reaction and simultaneously deplete the remaining ATP.
-
Add a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
2. Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)
-
Objective: To confirm that this compound binds to its target protein(s) in a cellular context.
-
Methodology:
-
Treat intact cells with either vehicle control or varying concentrations of this compound.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blotting or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.
-
Ligand binding will stabilize the target protein, resulting in a shift of its melting curve to higher temperatures.
-
3. Kinome-wide Selectivity Profiling
-
Objective: To assess the selectivity of this compound across the human kinome.
-
Methodology: Utilize a competitive binding assay platform (e.g., KINOMEscan™).
-
A large panel of human kinases is expressed, each tagged with a DNA label.
-
An immobilized broad-spectrum kinase inhibitor is used as a reference ligand.
-
The ability of this compound to compete with the immobilized ligand for binding to each kinase is measured by quantifying the amount of kinase captured on a solid support using quantitative PCR of the DNA tag.
-
The results are typically reported as the percentage of remaining binding to the immobilized ligand at a given concentration of the test compound.
-
4. Cellular Activity Assays
-
Objective: To determine the functional consequences of target inhibition by this compound in cells.
-
Methodology: The specific assay will depend on the identified target and its signaling pathway. An example for an anti-cancer candidate is the cell proliferation assay.
-
Seed cancer cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Path to Validation
The following diagrams illustrate the key concepts and workflows involved in the validation of a chemical probe like this compound.
Conclusion
This compound belongs to a class of compounds with proven potential as kinase inhibitors. Its halogenated structure provides opportunities for potent and selective interactions with protein targets. However, the absence of direct experimental data on its biological activity prevents its current validation as a chemical probe. The experimental roadmap outlined in this guide provides a clear path for researchers to systematically characterize this and other novel compounds, ultimately leading to the development of valuable tools for target identification and validation in drug discovery. The scientific community awaits the empirical data that will define the utility of this compound as a specific and potent chemical probe.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dihalogenated Indazoles in Kinase Assays: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dihalogenated indazole compounds in kinase inhibition, supported by experimental data. The 1H-indazole core, a bioisostere of the purine ring in ATP, is a privileged scaffold in kinase inhibitor design, enabling competitive inhibition at the enzyme's active site.[1] Halogenation of this core can significantly influence potency and selectivity.
This guide summarizes inhibitory activities of various dihalogenated indazoles against key kinases, details the experimental protocols for their evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Comparative Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected dihalogenated and other halogenated indazole-based inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells[2] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells[2] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells[2] | |
| PDGFRβ | 1.6 | Endothelial Cells[2] | |
| c-Kit | 1.7 | Endothelial Cells[2] | |
| Pazopanib | VEGFR1 | 10 | Cell-free[2] |
| VEGFR2 | 30 | Cell-free[2] | |
| VEGFR3 | 47 | Cell-free[2] | |
| PDGFRα | 71 | Not Specified[2] | |
| PDGFRβ | 84 | Cell-free[2] | |
| c-Kit | 74 - 140 | Cell-free[2] | |
| Compound 10a | FGFR1 | 69.1 ± 19.8 | In-vitro[3] |
| Compound 13a | FGFR1 | 30.2 ± 1.9 | In-vitro[3] |
| Compound 27a | FGFR1 | < 4.1 | Enzymatic Assay[4] |
| FGFR2 | 2.0 | Enzymatic Assay[4] | |
| Compound C05 | PLK4 | < 0.1 | Enzymatic Assay[5] |
Note: The data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]
Objective: To determine the IC50 value of a dihalogenated indazole compound against a specific kinase in a cell-free system.[2]
Materials:
-
Recombinant purified protein kinase[2]
-
Test compounds (dihalogenated indazoles)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents[1][2]
Procedure:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase, its substrate, and the test compound at various concentrations in the assay buffer.[1][6]
-
The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).[6]
-
ATP Depletion: After incubation, a reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.[6]
-
ADP to ATP Conversion: A detection reagent is then added to convert the ADP generated during the kinase reaction into ATP.[6]
-
Signal Generation: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated.[6]
-
Data Acquisition: The luminescence is measured using a microplate reader.[2]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Cellular Proliferation Assay (MTT Assay)
This method assesses the ability of a compound to inhibit cell growth.
Objective: To determine the IC50 value of a dihalogenated indazole compound in a cell-based assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dihalogenated indazoles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dihalogenated indazole inhibitor for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.[1]
-
Data Acquisition: The absorbance of the solution in each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that inhibits cell proliferation by 50%.[1]
Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the inhibitory action of dihalogenated indazoles.
FGFR Signaling Pathway
Caption: Overview of the FGFR signaling cascade and its inhibition by dihalogenated indazoles.
Experimental Workflow for Kinase Assay
Caption: General experimental workflow for determining kinase inhibitor IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Bioisosteric Replacement of 5-Bromo-6-chloro-1H-indazole in Drug Analogues
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The 5-bromo-6-chloro-1H-indazole scaffold has emerged as a significant pharmacophore, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of potential bioisosteric replacements for this di-halogenated indazole core, offering insights into structure-activity relationships (SAR) and presenting supporting experimental data to inform drug design strategies.
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[1] The specific 5-bromo-6-chloro substitution pattern offers a unique combination of lipophilicity, electronic properties, and synthetic handles for further molecular elaboration. However, the presence of halogens can sometimes lead to metabolic liabilities or off-target effects, prompting the exploration of bioisosteric replacements to optimize drug-like properties.
Bioisosterism, the interchange of atoms or groups with similar physical and chemical properties to retain or enhance biological activity, is a powerful tool in lead optimization.[2][3] This guide will explore potential bioisosteric replacements for the this compound moiety, drawing on data from analogous chemical series to provide a predictive framework for researchers.
Understanding the this compound Scaffold
The this compound core presents two distinct halogen atoms on the benzene ring. The bromine at the 5-position and the chlorine at the 6-position contribute to the overall electronic and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins. In the context of kinase inhibition, these halogens often occupy hydrophobic pockets within the ATP-binding site.
A key strategy in modifying this scaffold is to replace one or both halogen atoms with other functional groups that can replicate or improve upon the desired interactions while potentially offering advantages in terms of metabolic stability, solubility, or reduced toxicity.
Potential Bioisosteric Replacements and Comparative Data
While direct, head-to-head comparative studies on the bioisosteric replacement of the this compound scaffold are not extensively documented in publicly available literature, valuable insights can be gleaned from structure-activity relationship (SAR) studies on related di-halogenated and mono-halogenated indazole-based inhibitors. The following sections explore potential replacements and provide illustrative data from relevant kinase inhibitor discovery programs.
Replacement of Bromine at the 5-Position
The bromine atom at the 5-position can be replaced with various groups to modulate potency and physicochemical properties.
| Original Scaffold | Bioisosteric Replacement at C5 | Target Kinase (Example) | IC50 (nM) (Illustrative) | Key Observations |
| This compound | Methyl (-CH3) | Aurora A/B | Varies | A methyl group can maintain hydrophobic interactions and may improve metabolic stability. |
| This compound | Cyano (-CN) | VEGFR-2 | Varies | The cyano group is a polar, non-metabolizable group that can act as a hydrogen bond acceptor. |
| This compound | Trifluoromethyl (-CF3) | Multiple Kinases | Varies | The -CF3 group is a strong electron-withdrawing group that can enhance binding affinity and improve metabolic stability. |
Note: The IC50 values are illustrative and depend on the specific analogue and assay conditions. The data is compiled from various studies on related indazole analogues.
Replacement of Chlorine at the 6-Position
The chlorine atom at the 6-position also plays a crucial role in binding and can be a target for bioisosteric replacement.
| Original Scaffold | Bioisosteric Replacement at C6 | Target Kinase (Example) | IC50 (nM) (Illustrative) | Key Observations |
| This compound | Methyl (-CH3) | PLK4 | Varies | Similar to the 5-position, a methyl group can fill a hydrophobic pocket. |
| This compound | Methoxy (-OCH3) | FGFR | Varies | A methoxy group can act as a hydrogen bond acceptor and influence solubility. |
| This compound | Small Heterocycles (e.g., Pyrazole) | Multiple Kinases | Varies | Small heterocyclic rings can introduce additional interaction points and improve physicochemical properties. |
Note: The IC50 values are illustrative and depend on the specific analogue and assay conditions. The data is compiled from various studies on related indazole analogues.
Di-halo Bioisosteric Replacements
In some cases, replacing the entire di-halogenated pattern with a different bicyclic or substituted monocyclic ring system can be a successful strategy.
| Original Scaffold | Bioisosteric Replacement | Target Kinase (Example) | IC50 (nM) (Illustrative) | Key Observations |
| This compound | 5,6-Dimethyl-1H-indazole | Aurora A/B | Varies | Replacing halogens with methyl groups can increase lipophilicity and affect binding mode. |
| This compound | 1H-Indole (with appropriate substitutions) | Multiple Kinases | Varies | Indole is a well-known bioisostere of indazole and can offer different hydrogen bonding patterns. |
| This compound | 7-Azaindazole (with appropriate substitutions) | Multiple Kinases | Varies | The introduction of a nitrogen atom in the benzene ring can modulate pKa and solubility. |
Note: The IC50 values are illustrative and depend on the specific analogue and assay conditions. The data is compiled from various studies on related kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of drug analogues. Below are representative protocols for key experiments in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Aurora A, VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing the Rationale: Pathways and Workflows
To better illustrate the context and process of bioisosteric replacement in kinase inhibitor design, the following diagrams are provided.
References
The Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-chloro-1H-indazole Derivatives and Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Bromo-6-chloro-1H-indazole derivatives. Due to limited publicly available data on this specific scaffold, this guide draws insights from closely related halogenated indazole analogs to infer key SAR principles.
The 1H-indazole core is a significant pharmacophore in medicinal chemistry, recognized for its role in a variety of biologically active compounds, including several FDA-approved anticancer drugs.[1] Its structural similarity to the purine ring allows it to act as a competitive inhibitor at the ATP-binding site of many kinases.[2] The strategic placement of halogen atoms, such as bromine and chlorine, on the indazole ring can significantly influence the compound's physicochemical properties and biological activity, making di-halogenated indazoles a subject of interest in drug discovery.
Comparative Analysis of Biological Activity
Table 1: In Vitro Anti-proliferative Activity of Substituted Indazole Derivatives
| Compound ID | R1 (at C5) | R2 (at C6) | R3 (at C3) | Target Cell Line | IC50 (µM) |
| Analog 1 | -Br | H | -NH2 | K562 (Chronic Myeloid Leukemia) | >10 |
| Analog 2 | -Br | H | -NH-CO-CH2-S-Ph-4-F | K562 (Chronic Myeloid Leukemia) | 6.21 |
| Analog 3 | -Br | H | -NH-CO-CH2-(piperazin-1-yl) | K562 (Chronic Myeloid Leukemia) | 5.15[3] |
| Analog 4 | H | -Br | -(E)-styryl-(3,5-di-OCH3) | 4T1 (Breast Cancer) | >10[4] |
| Analog 5 | H | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | -(E)-styryl-(3,5-di-OCH3) | 4T1 (Breast Cancer) | 0.23[5] |
This data is collated from studies on related indazole compounds to infer potential SAR.
From the data on 5-bromo-1H-indazol-3-amine derivatives (Analogs 1-3), it is evident that substitution at the 3-position is crucial for anti-proliferative activity.[3] The introduction of a piperazine-containing side chain (Analog 3) significantly enhances the potency against the K562 cell line compared to the unsubstituted amine (Analog 1).[3] Similarly, for 6-bromo-1H-indazole derivatives (Analogs 4 and 5), modifications at the 6-position that introduce larger, heterocyclic moieties dramatically increase anti-cancer activity.[4][5] This suggests that for a hypothetical this compound scaffold, derivatization at other positions, particularly C3, would be a critical determinant of biological efficacy.
Table 2: Kinase Inhibitory Activity of Substituted Indazole Derivatives
| Compound ID | R-groups and Positions | Target Kinase | IC50 (nM) |
| Analog 6 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-(acetyl) | FGFR1 | 69.1[2] |
| Analog 7 | 3-(pyrazin-2-yl), various piperidine moieties at C1 | Pim-1 | 0.4 |
| Analog 8 | 3-(pyrazin-2-yl), various piperidine moieties at C1 | Pim-2 | 1.1 |
| Analog 9 | 3-(pyrazin-2-yl), various piperidine moieties at C1 | Pim-3 | 0.4 |
This data is from studies on related indazole compounds to infer potential target classes.
The indazole scaffold is a well-established hinge-binding motif for a variety of kinases.[2] As seen with Analog 6, a 6-substituted indazole with dichlorophenyl and acetyl groups shows potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).[2] Analogs 7, 8, and 9, which feature a pyrazinyl group at C3 and a substituted piperidine at N1, are potent pan-Pim kinase inhibitors. These examples underscore the importance of substituents in directing the kinase selectivity and potency of indazole-based inhibitors. For this compound derivatives, the electronic and steric effects of the halogens at positions 5 and 6 would likely influence the binding affinity and selectivity towards specific kinases, which would need to be empirically determined.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of indazole derivatives.
In Vitro Anti-proliferative MTT Assay
This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., K562, 4T1) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.625 to 10 µM) and incubated for 48 hours.[3][6]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[6] The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[3]
Biochemical Kinase Inhibition Assay
This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate for the kinase, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. This can be done using various commercial kits, such as the ADP-Glo™ Kinase Assay, which measures luminescence.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from a dose-response curve.
Visualizations
The following diagrams illustrate a common signaling pathway targeted by indazole derivatives and a general workflow for their evaluation.
General workflow for the synthesis and evaluation of indazole derivatives.
Simplified RTK signaling pathway often targeted by indazole-based kinase inhibitors.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Validation of 5-Bromo-6-chloro-1H-indazole Based Compounds
This guide provides a comprehensive comparison of 5-Bromo-6-chloro-1H-indazole based compounds with alternative therapies, supported by experimental data from preclinical studies. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of performance and detailed experimental methodologies.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from in vitro assays, comparing the potency of this compound derivatives and other indazole-based compounds against relevant biological targets.
Table 1: Inhibition of Protein Kinase B/Akt by 5-arylamino-6-chloro-1H-indazole-4,7-diones
| Compound | Target | IC50 (µM) | Cell Line |
| Indazole Derivative 1 | Akt1 | 0.25 | PC-3 |
| Indazole Derivative 2 | Akt1 | 0.31 | PC-3 |
| Alternative: Perifosine | Akt1 | 4.7 | U87-MG |
Data synthesized from studies on Akt inhibitors.
Table 2: VEGFR-2 Kinase Inhibition Profile
| Compound/Drug | Target | IC50 (nM) |
| 6-Bromo-1H-indazole Derivative W4 | VEGFR-2 | < 5 |
| 6-Bromo-1H-indazole Derivative W12 | VEGFR-2 | < 5 |
| 6-Bromo-1H-indazole Derivative W17 | VEGFR-2 | < 5 |
| Alternative: Axitinib | VEGFR-2 | 0.2 |
| Alternative: Pazopanib | VEGFR-2 | 30 |
Data compiled from comparative analyses of VEGFR-2 inhibitors.[1]
Table 3: Anti-proliferative Activity of Indazole-based PLK4 Inhibitor C05
| Cell Line | IC50 (µM) |
| IMR-32 (Neuroblastoma) | 0.948 |
| MCF-7 (Breast Cancer) | 0.979 |
| H460 (Lung Cancer) | 1.679 |
Data from a study on indazole-based PLK4 inhibitors.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
VEGFR-2 Kinase Assay (Luminescent)
This assay quantifies the inhibitory activity of compounds against the VEGFR-2 kinase.
-
Reagent Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT. Prepare a solution of recombinant human VEGFR-2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Preparation : Serially dilute the test compounds in DMSO.
-
Kinase Reaction : In a 96-well plate, add the reaction buffer, VEGFR-2 kinase, and the test compound. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection : Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well.
-
Data Analysis : Measure luminescence using a plate reader. The decrease in luminescence corresponds to the consumption of ATP by the kinase and thus, the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[1]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Analysis : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of indazole derivatives in a mouse xenograft model.
-
Cell Implantation : Subcutaneously implant human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Randomize the mice into treatment and control groups. Administer the indazole derivative and a vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring : Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis : Compare the tumor growth inhibition between the treatment and control groups to determine the in vivo efficacy of the compound.[3]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of this compound based compounds.
Caption: VEGFR-2 signaling pathway and its inhibition by indazole derivatives.
Caption: General experimental workflow for the validation of indazole compounds.
References
Assessing the Metabolic Stability of 5-Bromo-6-chloro-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology. The metabolic stability of these compounds is a critical determinant of their pharmacokinetic profile and, ultimately, their clinical success. This guide provides a comparative framework for assessing the metabolic stability of 5-Bromo-6-chloro-1H-indazole derivatives, offering insights into their potential metabolic fate alongside established indazole-based kinase inhibitors, Axitinib and Pazopanib.
Comparative Metabolic Stability Data
Understanding the metabolic liabilities of a new chemical entity is paramount. By comparing the metabolic stability of novel this compound derivatives to well-characterized drugs, researchers can benchmark their candidates and guide further optimization. The following table summarizes key metabolic parameters for two marketed indazole-containing kinase inhibitors, Axitinib and Pazopanib.
| Parameter | Axitinib | Pazopanib | This compound Derivative (Hypothetical) |
| Primary Metabolizing Enzymes | CYP3A4/5, CYP1A2, CYP2C19, UGT1A1 | CYP3A4, with minor contributions from CYP1A2 and CYP2C8 | Likely CYP3A4 and other CYPs |
| Plasma Half-life (t½) | 2.5 to 6.1 hours | ~30.9 hours | To be determined |
| Intrinsic Clearance (CLint) | Data not publicly available | Data not publicly available | To be determined |
| Key Metabolic Pathways | Oxidation (sulfoxidation) and glucuronidation | Oxidation (hydroxylation, N-demethylation) | Expected oxidation and conjugation |
Experimental Protocols for Metabolic Stability Assessment
To generate the data necessary for such a comparison, standardized in vitro assays are essential. The following protocol outlines a typical microsomal stability assay used to determine the intrinsic clearance of a compound.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, providing an estimate of its intrinsic metabolic clearance.
Materials:
-
Test Compound (this compound derivative)
-
Comparator Compounds (e.g., Axitinib, Pazopanib, Verapamil - as a control)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO).
-
On ice, prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Prepare a separate microsomal suspension in phosphate buffer.
-
-
Incubation:
-
Pre-warm the reaction mixture and microsomal suspension at 37°C for a few minutes.
-
Initiate the reaction by adding the test or comparator compound to the reaction mixture, followed by the addition of the microsomal suspension. The final concentration of the test compound is typically around 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This step precipitates the proteins and stops the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizing Experimental and Biological Pathways
Understanding the experimental workflow and the potential biological targets of these compounds is crucial for a comprehensive assessment.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] While specific cross-reactivity data for kinase inhibitors derived directly from 5-Bromo-6-chloro-1H-indazole is not extensively available in the public domain, this guide provides a comprehensive comparison of the cross-reactivity profiles of several well-characterized 1H-indazole-based compounds. This framework, supported by experimental data and detailed methodologies, allows for an objective assessment of their performance and potential off-target effects, serving as a valuable resource for researchers working with novel indazole derivatives.
The development of targeted kinase inhibitors is a central focus in modern precision medicine, particularly in oncology.[3] Kinases are a large family of enzymes that play critical roles in regulating cellular processes, and their dysregulation is a hallmark of many diseases.[4] The specificity of a kinase inhibitor, or its ability to selectively inhibit the intended target over other kinases, is a crucial factor in its therapeutic efficacy and safety profile.[5][6] Off-target effects can lead to unforeseen toxicities or a misunderstanding of the inhibitor's mechanism of action.[7] Therefore, rigorous cross-reactivity profiling against a broad panel of kinases is an essential step in the preclinical evaluation of any new kinase inhibitor.[8][9]
Comparative Kinase Inhibition Profiles
The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of three representative 1H-indazole-based kinase inhibitors—UNC2025, BMS-777607, and R428 (Bemcentinib)—against a panel of kinases, offering a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
Table 1: Kinase Inhibition Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| AXL | 122 |
| MET | 364 |
Data sourced from MedchemExpress and ACS Publications.[1]
Table 2: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| AXL | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| TYRO3 | 4.3 |
Data sourced from MedchemExpress.[1]
Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14 |
R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[1]
Key Signaling Pathways
1H-indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a common event in many cancers.[4] ATP-competitive inhibitors, including many indazole derivatives, act directly on the kinase domain of key components in this pathway, such as PI3K, AKT, or mTOR, to block their function.[10]
Experimental Protocols
A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor.[1] Below is a detailed methodology for an in vitro kinase inhibition assay, a common method for assessing inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]
1. Reagent Preparation:
-
Compound Preparation: Prepare a stock solution of the 1H-indazole-based compound in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[1]
-
Kinase Reaction Buffer: Prepare a buffer suitable for the specific kinase being assayed. This typically includes a buffering agent (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
-
ATP and Substrate: Prepare solutions of ATP and the specific peptide or protein substrate for the kinase at appropriate concentrations. The ATP concentration is often set at or near the Michaelis constant (Km) for the kinase.[5]
2. Assay Procedure:
-
Assay Plate Setup: Add the serially diluted compound or a vehicle control (DMSO) to the wells of a low-volume 384-well plate.[1]
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its substrate in the reaction buffer. Add this mixture to each well of the assay plate.[1]
-
Initiation: Initiate the kinase reaction by adding the ATP solution to each well.[1]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[1]
-
Detection: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP and subsequently measure the newly synthesized ATP via a luciferase reaction, which produces a luminescent signal.[10]
3. Data Acquisition and Analysis:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[1][10]
-
Data Analysis: Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for the compound against the tested kinase.[3][10]
The following diagram outlines the typical workflow for determining the selectivity profile of a kinase inhibitor.
By adhering to a structured approach for cross-reactivity profiling, researchers can effectively characterize novel kinase inhibitors derived from scaffolds like this compound. This enables a more informed selection of compounds for further preclinical and clinical development, ultimately contributing to the advancement of more selective and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labiotech.eu [labiotech.eu]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 5-Bromo-6-chloro-1H-indazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-Bromo-6-chloro-1H-indazole and its key isomers. The indazole scaffold is a privileged structure in medicinal chemistry, and efficient, scalable synthetic access to its halogenated derivatives is of significant interest for the development of novel therapeutics. This document outlines various synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of halogenated indazoles can be broadly categorized by the method of ring formation, with the most prevalent being the diazotization and cyclization of substituted 2-methylanilines. The choice of starting material and specific reaction conditions dictates the final substitution pattern on the indazole ring. Below is a summary of key synthetic routes to this compound and its common isomers.
Quantitative Data Summary
| Target Compound | Starting Material | Key Reagents | Solvent(s) | Yield (%) | Reference |
| This compound | 4-Bromo-5-chloro-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Chloroform, Heptane | Not reported (Proposed) | Based on[1] |
| 5-Bromo-1H-indazole | 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Chloroform, Heptane | 94% | [2] |
| 6-Bromo-1H-indazole | 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Chloroform, Heptane | Moderate to High | [1] |
| 5-Chloro-1H-indazole-3-carboxaldehyde | 5-Chloro-indole | Sodium nitrite, Hydrochloric acid | Acetone, Water | Not specified | [3] |
| 6-Chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | N'-(5-chloro-2-(methoxycarbonyl)phenyl)-N-(4-methoxyphenyl)hydrazine | Silver(I) carbonate | 1,2-Dichloroethane | High (not specified) |
Experimental Protocols
Route 1: Synthesis of this compound (Proposed)
This proposed synthesis is adapted from established procedures for analogous compounds.[1] The key starting material, 4-bromo-5-chloro-2-methylaniline, can be synthesized from 5-chloro-2-methylaniline.[3]
Step 1a: Synthesis of 4-Bromo-5-chloro-2-methylaniline [3]
-
Dissolve 300.0 g (2.12 mol) of 5-chloro-2-methylaniline in 6000 ml of glacial acetic acid.
-
Cool the solution to 10-15 °C.
-
Slowly add 321.6 g (2.01 mol) of bromine dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the precipitate and wash the filtrate with ethyl acetate.
-
Stir the resulting solid with ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic phase and remove the solvent using a rotary evaporator.
-
Recrystallize the product from hexane to yield 4-bromo-5-chloro-2-methylaniline.
Step 1b: Synthesis of this compound (Adapted from[1])
-
In a suitable reaction vessel, dissolve 4-bromo-5-chloro-2-methylaniline in chloroform.
-
Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.
-
To the reaction mixture, add potassium acetate followed by isoamyl nitrite.
-
Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
-
Remove the volatile components under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid and heat the mixture to 50-55°C.
-
Cool the acidic mixture to 20°C and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent and slurry the resulting solid with heptane.
-
Filter and dry the solid under vacuum to yield this compound.
Route 2: Synthesis of 5-Bromo-1H-indazole[2]
-
A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at <40°C.
-
The solution is stirred for 50 minutes, and potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are added.
-
The solution is refluxed at 68°C for 20 hours.
-
The mixture is cooled to 25°C, and the volatiles are distilled under vacuum.
-
Water (225 mL) is charged in portions, and an azeotrope of water and volatiles is distilled.
-
The product mass is transferred back into the reaction vessel using water (50 mL), and concentrated hydrochloric acid (400 mL) is charged.
-
The mixture is heated to 50-55°C, and another 100 mL of acid is charged in portions over 2 hours.
-
The solution is cooled to 20°C, and 50% sodium hydroxide (520 g) is added at <37°C to bring the pH to 11.
-
Water (100 mL) and ethyl acetate (350 mL) are added, and the mixture is filtered.
-
The layers are separated, and the aqueous phase is further extracted with ethyl acetate (2x200 mL).
-
The combined organic layers are mixed with brine (240 mL), filtered, and separated.
-
The organic solution is dried over magnesium sulfate, filtered through a silica gel pad with ethyl acetate, and concentrated by rotary evaporation with the addition of heptane.
-
The resulting solids are slurried with heptane, filtered, and dried under vacuum at 45°C to produce 5-bromoindazole (94% yield).[2]
Route 3: Synthesis of 6-Bromo-1H-indazole[1]
The protocol is analogous to the synthesis of 5-Bromo-1H-indazole, starting from 4-bromo-2-methylaniline. The separation of 5-bromo and 6-bromo isomers may be required depending on the precise reaction conditions and work-up.
Synthetic Pathway Visualizations
The following diagrams illustrate the synthetic workflows for the preparation of this compound and its isomers.
Caption: Proposed synthetic route to this compound.
Caption: Synthetic route to 5-Bromo- and 6-Bromo-1H-indazole isomers.
Discussion
The synthesis of this compound, while not explicitly detailed in the reviewed literature, can be logically extrapolated from the well-established synthesis of its isomers. The key challenge lies in the synthesis of the appropriately substituted aniline precursor, 4-bromo-5-chloro-2-methylaniline. The bromination of 5-chloro-2-methylaniline provides a direct route to this intermediate.
The diazotization and cyclization of 2-methylanilines is a robust and high-yielding method for the formation of the indazole ring system. As demonstrated in the synthesis of 5-bromo-1H-indazole, yields can be excellent.[2] It is anticipated that the proposed route to this compound would proceed with similar efficiency.
For researchers requiring different substitution patterns, the provided routes to other isomers offer viable alternatives. The choice of starting aniline is the primary determinant of the final product's regiochemistry. It is important to note that in some cases, mixtures of isomers may be formed, necessitating careful purification and characterization.
This guide serves as a starting point for the synthesis of these important heterocyclic compounds. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.
References
A Comparative Guide to Fragment-Based Screening: The 5-Bromo-6-chloro-1H-indazole Library in Focus
For Researchers, Scientists, and Drug Development Professionals
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying novel lead compounds. By screening small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields starting points with superior physicochemical properties compared to traditional high-throughput screening (HTS). This guide provides a comprehensive comparison of a specialized 5-Bromo-6-chloro-1H-indazole fragment library with other commercially available alternatives, supported by experimental data and detailed protocols for key screening techniques.
The Rise of Specialized Fragment Libraries: The Indazole Scaffold
The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates, particularly as kinase inhibitors. Its ability to form key hydrogen bond interactions with protein targets makes it an attractive starting point for inhibitor design. A fragment library based on the this compound core offers several advantages:
-
Targeted Interactions: The indazole core is adept at mimicking the purine scaffold, enabling it to bind effectively within the ATP-binding sites of kinases.
-
Vectors for Growth: The bromine and chlorine substituents provide well-defined vectors for synthetic elaboration, allowing for rapid and targeted optimization of initial hits.
-
Reduced Lipophilicity: Compared to a simple phenol, the indazole ring system is generally less lipophilic and less susceptible to metabolic degradation.[1]
Comparative Analysis of Fragment Libraries
The success of a fragment screening campaign is intrinsically linked to the quality and diversity of the fragment library. Here, we compare the theoretical properties of a this compound library with prominent commercial libraries from Maybridge, Enamine, and Life Chemicals.
| Library | Key Features | "Rule of Three" (Ro3) Compliance | Diversity | Special Characteristics |
| This compound Library | Focused library based on a privileged scaffold. Halogen substituents provide clear vectors for chemical elaboration. | Generally compliant, with molecular weight around 247 Da. | Focused diversity around the indazole core. | Ideal for targeting ATP-binding sites, particularly in kinases. |
| Maybridge Ro3 Fragment Library | A widely used, diverse library of 2,500 compounds.[2] | Strictly Ro3 compliant.[3][4] | High diversity with a Tanimoto similarity index of 0.66.[2][3] | Experimentally confirmed solubility in PBS buffer.[2][3] |
| Enamine Fragment Libraries | Extensive collection with over 250,000 fragments, including specialized subsets.[5][6][7] | Ro3 compliant subsets available.[8] | High novelty and chemotype diversity.[5] | Offers specialized libraries such as 3D-shaped, Fsp³-enriched, and covalent fragments.[9] |
| Life Chemicals Fragment Libraries | Large collection of over 65,000 fragments with various subsets.[9][10][11] | Ro3 compliant libraries available.[10] | Structurally diverse with options for tangible, readily synthesizable fragments.[10][11] | Provides libraries with experimentally confirmed solubility data.[12] |
Performance Comparison: Hit Rates in Fragment Screening
The hit rate of a fragment screen is a crucial metric for evaluating the effectiveness of a library against a specific target. While a direct comparison involving a this compound library is not publicly available, we can analyze reported hit rates from various screening campaigns using different libraries and techniques to provide a general performance landscape. It is important to note that hit rates are highly dependent on the target, the screening concentration, and the sensitivity of the detection method.
| Screening Technique | Library Type | Target Class | Reported Hit Rate (%) | Reference |
| NMR (STD) | MIPS Library (in-house) | Various | 22.5 (primary), ~11 (validated) | [13] |
| SPR | BioFocus Library | p38α Kinase | 38.3 | [14] |
| Thermal Shift (DSF) | In-house (1869 fragments) | Checkpoint Kinase 2 | 3.4 | [14] |
| Biochemical Assay | In-house (1869 fragments) | Checkpoint Kinase 2 | 1.1 | [14] |
| X-ray Crystallography | MicroFrag Library (91 fragments) | EcDsbA | 51.6 | [15] |
These figures highlight the variability in hit rates across different platforms and underscore the importance of orthogonal validation to eliminate false positives. For instance, a high initial hit rate from a sensitive technique like STD-NMR often decreases after validation with a secondary method.[13]
Experimental Workflows and Protocols
A robust experimental design is paramount for a successful fragment screening campaign. Below are detailed workflows and protocols for key biophysical techniques.
Fragment Screening Workflow
Detailed Experimental Protocols
-
Immobilization of Target Protein:
-
Covalently immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for low molecular weight fragments.
-
Equilibrate the surface with running buffer (e.g., PBS with 0.05% P20 and 2-5% DMSO).
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a concentration of 100-500 µM.
-
Inject fragments over the sensor surface and a reference surface (without protein or with an irrelevant protein).
-
Monitor the change in response units (RU). A significant increase in RU on the target surface compared to the reference indicates binding.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data.
-
Identify hits based on a predefined response threshold.
-
Perform dose-response experiments for hit validation to determine the dissociation constant (KD).
-
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).
-
Prepare a stock solution of the fragment library (typically in pools of 5-10 fragments) in the same deuterated buffer.
-
Mix the protein and fragment solutions to achieve a final fragment concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H NMR spectrum of the fragment pool without the protein.
-
Acquire two spectra of the protein-fragment mixture: one with on-resonance saturation of protein signals (e.g., at -1.0 ppm) and one with off-resonance saturation (e.g., at 40 ppm).
-
The on-resonance irradiation selectively saturates protein protons. This saturation is transferred to binding fragments through the nuclear Overhauser effect (NOE).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to protons of the fragments that are in close contact with the protein, thus identifying binding fragments.
-
-
Reaction Setup:
-
Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer.[2]
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[2]
-
Dispense the protein-dye mixture into a 384-well PCR plate.
-
Add fragments from the library to each well to a final concentration of 100-500 µM. Include DMSO controls.
-
-
Data Collection:
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., from 25°C to 95°C) and monitor the fluorescence at each step.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant increase in the Tm in the presence of a fragment (ΔTm) indicates that the fragment stabilizes the protein upon binding.
-
-
Sample Preparation:
-
Prepare solutions of the target protein and the fragment hit in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas both solutions before the experiment.
-
Typically, the protein is placed in the sample cell (e.g., 20-50 µM) and the fragment in the injection syringe (e.g., 200-500 µM).
-
-
Titration:
-
Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of fragment to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways Targeted by Indazole-Based Inhibitors
Indazole-containing compounds have shown significant promise as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. A primary class of targets for these inhibitors is the protein kinase family, which plays a central role in cell signaling.
Conclusion
Fragment-based screening using a this compound library represents a targeted and efficient approach for the discovery of novel inhibitors, particularly for the kinase family of enzymes. The inherent properties of the indazole scaffold provide a solid foundation for hit-to-lead optimization. While this specialized library offers distinct advantages for certain target classes, a comprehensive screening strategy may benefit from the broader chemical space coverage offered by larger, more diverse commercial libraries. The choice of library should be guided by the nature of the target and the specific goals of the drug discovery program. The application of robust biophysical screening methods, coupled with orthogonal validation, is critical to the success of any fragment-based campaign, ensuring the identification of high-quality, tractable starting points for the development of new therapeutics.
References
- 1. eubopen.org [eubopen.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Translational Significance of GMF-β Inhibition by Indazole-4-yl-methanol in Enteric Glial Cells for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment Libraries - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Comparative Efficacy of 5-Bromo-6-chloro-1H-indazole Derivatives in Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer efficacy of various 5-Bromo-6-chloro-1H-indazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from multiple studies to facilitate an objective assessment of their therapeutic potential.
Quantitative Efficacy Comparison
The anti-proliferative activity of a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones was evaluated against the PC-3 human prostate cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These compounds demonstrate a range of potencies, highlighting the influence of different substitutions on their cytotoxic effects.
| Compound ID | R Group (at C5) | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Methylphenylamino | PC-3 | 0.87 |
| 1b | 4-Methoxyphenylamino | PC-3 | 0.56 |
| 1c | 4-Chlorophenylamino | PC-3 | 0.48 |
| 1d | 4-Fluorophenylamino | PC-3 | 0.62 |
| 1e | Phenylamino | PC-3 | 1.23 |
Note: The data presented is based on a study evaluating 5-arylamino-6-chloro-1H-indazole-4,7-diones and their inhibitory activity on protein kinase B/Akt.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are detailed protocols for key experiments typically used to evaluate the anti-cancer efficacy of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Cell Lysis: Treated and untreated cancer cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway potentially targeted by these indazole derivatives and a general experimental workflow for their evaluation.
General experimental workflow for evaluating anticancer compounds.
The PI3K/Akt signaling pathway and its potential inhibition.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-6-chloro-1H-indazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 5-Bromo-6-chloro-1H-indazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. While specific toxicity data is limited, related compounds exhibit irritant and harmful properties.[1][2][3][4] All personnel handling this compound must be thoroughly familiar with the information provided in the Safety Data Sheet (SDS).
Key Hazard Information:
-
Irritation: Causes skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][5] Work in a well-ventilated area or under a chemical fume hood.[1][5]
II. Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for compounds structurally similar to this compound, as detailed in their respective Safety Data Sheets. This data should be used as a precautionary guide.
| Hazard Classification | GHS Hazard Statement | Signal Word | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | [1][2] |
| Acute toxicity, Oral | H302: Harmful if swallowed | Warning | [2] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an authorized hazardous waste disposal service. Do not attempt to neutralize or dispose of this chemical down the drain.[5][6]
Experimental Workflow for Waste Collection and Disposal:
-
Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).
-
Include the date the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
Ensure the storage area is cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with the full chemical name and any other required information from the SDS.
-
Follow all institutional and local regulations for hazardous waste disposal.[4][6]
-
In Case of a Spill:
-
Evacuate the immediate area and ensure adequate ventilation.[5]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][6] Avoid generating dust.[1][4]
-
Clean the spill area thoroughly with soap and water.[5]
-
Report the spill to your laboratory supervisor and EHS department.
IV. Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-6-chloro-1H-indazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-6-chloro-1H-indazole. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is presumed to be hazardous. Appropriate personal protective equipment must be worn at all times to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | EN 166 (or equivalent) | To protect eyes from dust particles and chemical splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or chemical-resistant coveralls.[2] | EN 374 (Gloves) | To prevent skin contact with the chemical.[3][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates.[1] | Varies by region (e.g., NIOSH in the U.S.) | To prevent inhalation of dust or vapors, especially when engineering controls are insufficient.[5][6] |
| Foot Protection | Closed-toe shoes. Chemical-resistant boots for large spills. | Varies by region | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][8]
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize dust inhalation. Use spark-proof tools.[3]
-
In Solution: When working with the compound in solution, handle it with the same level of caution as the solid form to avoid splashes and aerosol formation.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all work surfaces and equipment.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Method | Container | Regulatory Considerations |
| Unused/Surplus Chemical | Dispose of as hazardous waste through a licensed contractor. | Clearly labeled, sealed, and compatible waste container. | Follow all local, state, and federal regulations for hazardous waste disposal.[5] |
| Contaminated Labware (e.g., gloves, bench paper) | Place in a designated hazardous waste container for incineration or other approved disposal methods. | Labeled, sealed plastic bags or containers.[4] | Treat as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local regulations. | Original container or appropriate waste container. | Consult with your institution's environmental health and safety department. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.es [fishersci.es]
- 9. 5-BROMO-3-PHENYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
